Product packaging for 2-Phenylpropyl 2-butenoate(Cat. No.:CAS No. 93857-94-4)

2-Phenylpropyl 2-butenoate

Cat. No.: B15176755
CAS No.: 93857-94-4
M. Wt: 204.26 g/mol
InChI Key: LQWSYJWVIVLBFG-XVNBXDOJSA-N
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Description

2-Phenylpropyl 2-butenoate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B15176755 2-Phenylpropyl 2-butenoate CAS No. 93857-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93857-94-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylpropyl (E)-but-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h3-9,11H,10H2,1-2H3/b7-3+

InChI Key

LQWSYJWVIVLBFG-XVNBXDOJSA-N

Isomeric SMILES

C/C=C/C(=O)OCC(C)C1=CC=CC=C1

Canonical SMILES

CC=CC(=O)OCC(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of "2-Phenylpropyl 2-butenoate"

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Physicochemical Properties of 2-Phenylpropyl 2-butenoate (CAS 93857-94-4)

Introduction

This technical guide provides a summary of the available physicochemical properties of the compound this compound. This document is intended for researchers, scientists, and drug development professionals who require a concise and accurate overview of this specific chemical entity.

Chemical Identity

IdentifierValue
Chemical Name This compound
Alternate Name 2-phenylpropyl but-2-enoate
CAS Number 93857-94-4
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
SMILES CC(CC(=O)OC(C)C1=CC=CC=C1)C
InChI Key LQWSYJWVIVLBFG-XVNBXDOJSA-N

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases for the physicochemical properties of this compound (CAS 93857-94-4) yielded limited experimentally verified data. The following table summarizes the available information. It is important to note that this data is not extensively corroborated in peer-reviewed literature.

PropertyValueSource
Boiling Point 301.7 °C (Predicted)Not specified
Refractive Index 1.511 (Predicted)Not specified

Note: The boiling point and refractive index are predicted values and have not been experimentally verified in the available literature. Further experimental determination is required to confirm these properties. Information regarding other key physicochemical parameters such as melting point, density, and solubility is not available in the searched databases and literature.

Experimental Protocols

A diligent search for detailed experimental protocols for the determination of the physicochemical properties of this compound did not yield any specific methods for this compound.

However, general experimental protocols for the determination of key physicochemical properties of esters are well-established. These standard methods can be applied to this compound.

General Workflow for Physicochemical Property Determination

Below is a generalized workflow that can be adapted for the experimental characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir boiling_point Boiling Point Determination (e.g., Distillation under reduced pressure) purification->boiling_point melting_point Melting Point Determination (if solid at STP) purification->melting_point density Density Measurement (e.g., Pycnometry) purification->density solubility Solubility Assessment (in various solvents) purification->solubility refractive_index Refractive Index Measurement (e.g., Refractometer) purification->refractive_index

Figure 1: Generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research is required to investigate the potential pharmacological or toxicological effects of this compound.

As a general representation of ester metabolism, the following diagram illustrates the enzymatic hydrolysis of an ester into its constituent carboxylic acid and alcohol, a common biotransformation pathway.

G ester This compound esterase Esterase (e.g., Carboxylesterase) ester->esterase products + H₂O acid 2-Butenoic Acid esterase->acid Hydrolysis alcohol 2-Phenylpropanol esterase->alcohol Hydrolysis

Figure 2: General metabolic pathway for ester hydrolysis.

Conclusion

The available data on the physicochemical properties of this compound (CAS 93857-94-4) is very limited. The boiling point and refractive index values that are available are predicted and require experimental verification. There is a notable absence of experimental protocols and data pertaining to other fundamental properties such as melting point, density, and solubility. Furthermore, no studies on the biological activity or associated signaling pathways of this compound have been reported. This guide highlights the need for foundational research to characterize this chemical entity thoroughly.

Technical Guide: Spectroscopic Analysis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The data presented in the following tables are qualitative predictions based on the structural features of 2-Phenylpropyl 2-butenoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Phenyl H7.2 - 7.4MultipletProtons on the aromatic ring.
Vinylic H (α to C=O)~5.8Doublet of quartetsInfluenced by the adjacent vinylic proton and the methyl group.
Vinylic H (β to C=O)~6.9Doublet of quartetsInfluenced by the adjacent vinylic proton and the methyl group.
O-CH₂~4.1DoubletMethylene group adjacent to the ester oxygen.
CH (benzylic)~3.0MultipletMethine proton adjacent to the phenyl group and the methyl group.
Vinylic CH₃~1.8DoubletMethyl group attached to the double bond.
CH-CH₃~1.3DoubletMethyl group on the propyl chain.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C=O (Ester)165 - 175Carbonyl carbon of the α,β-unsaturated ester.
Aromatic C (quaternary)140 - 145Carbon in the phenyl ring attached to the propyl group.
Aromatic CH125 - 130Carbons in the phenyl ring.
Vinylic C (α to C=O)~123Alpha carbon of the double bond.
Vinylic C (β to C=O)~145Beta carbon of the double bond.
O-CH₂65 - 75Methylene carbon adjacent to the ester oxygen.
CH (benzylic)35 - 45Methine carbon adjacent to the phenyl group.
Vinylic CH₃~18Methyl carbon on the double bond.
CH-CH₃~20Methyl carbon on the propyl chain.

Note: These are approximate chemical shift ranges. For similar compounds, the carbonyl carbon in esters is found between 170-185 ppm, and aromatic carbons are in the 125-150 ppm range[1][2]. SP3 hybridized carbons attached to oxygen are typically in the 50-65 ppm range[1].

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O Stretch (α,β-unsaturated ester)1715 - 1730Strong absorption, characteristic of the ester carbonyl group conjugated with a C=C double bond[3][4][5][6].
C=C Stretch (alkene)1640 - 1680Medium intensity absorption.
C-O Stretch (ester)1000 - 1300Two or more bands of strong to medium intensity[4][6].
Aromatic C-H Stretch3000 - 3100Weak to medium absorption[6].
Aromatic C=C Stretch1400 - 1600Medium to weak absorptions.
Sp³ C-H Stretch2850 - 3000Medium to strong absorptions from the propyl group.
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
204[M]⁺Molecular ion peak.
119[C₉H₁₁]⁺Loss of the butenoate group, forming a stable benzylic carbocation.
91[C₇H₇]⁺Tropylium ion, a common rearrangement product from benzylic fragmentation.
85[C₄H₅O₂]⁺Butenoate portion of the molecule.
69[C₄H₅O]⁺Acylium ion from the butenoate moiety.

Note: The fragmentation of esters often involves cleavage at the C-O bond and rearrangements like the McLafferty rearrangement, though the latter is less likely in this specific structure. The presence of the phenylpropyl group is expected to lead to characteristic benzylic fragmentation[7].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of an organic ester is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR is a common and straightforward method.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[8][9][10][11].

  • Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio. A typical range is 4000-400 cm⁻¹[9].

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of an organic ester is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like an ester, GC-MS is often suitable.

  • Ionization: The sample molecules are ionized. Common ionization techniques for a molecule of this type include:

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation[12][13].

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight[12][13][14].

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample This compound Sample IR IR Spectroscopy (ATR-FTIR) Sample->IR Initial Analysis NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Data Functional Group Identification (C=O, C=C, C-O, Aromatic) IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data H_NMR_Data Proton Environment & Connectivity H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton Information C_NMR->C_NMR_Data Structure_Elucidation Structure Confirmation IR_Data->Structure_Elucidation H_NMR_Data->Structure_Elucidation C_NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

Solubility Profile of 2-Phenylpropyl 2-butenoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Phenylpropyl 2-butenoate in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected solubility based on the general principles of organic chemistry and the known behavior of structurally similar esters. Furthermore, this guide presents detailed experimental protocols for the quantitative determination of the solubility of this compound, enabling researchers to generate precise data for their specific applications. This includes methodologies for qualitative assessment and quantitative analysis. A generalized workflow for solubility determination is also provided in a visual format to guide laboratory procedures.

Introduction

This compound is an ester that, like many esters, is anticipated to exhibit good solubility in a variety of organic solvents. Esters are generally characterized by their moderate polarity and ability to act as hydrogen bond acceptors, which dictates their interaction with different solvent classes. Neutral organic compounds, such as esters, tend to be hydrophobic, meaning they are generally less soluble in water and more soluble in organic solvents.[1] The solubility of a specific ester is influenced by factors such as its molecular weight, the length and branching of its alkyl and acyl chains, and the presence of other functional groups.

This guide serves as a foundational resource for researchers working with this compound, providing both a theoretical framework for its solubility and practical methods for its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols can engage in hydrogen bonding and have both polar and non-polar characteristics, making them good solvents for many esters.
Ketones Acetone, Methyl Ethyl KetoneHighKetones are polar aprotic solvents that can effectively solvate esters. Esters are known to be soluble in acetone.[2]
Esters Ethyl Acetate, Butyl AcetateHighDue to their similar chemical nature, esters are generally miscible with other esters.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for a wide range of organic compounds, including esters.
Hydrocarbons Hexane, Heptane, TolueneModerate to HighThe phenylpropyl group contributes to the non-polar character of the molecule, suggesting good solubility in non-polar hydrocarbon solvents.
Chlorinated Solvents Dichloromethane, ChloroformHighChlorinated solvents are effective at dissolving a wide array of organic compounds.
Water LowEsters are generally insoluble or only slightly soluble in water due to their inability to act as hydrogen bond donors.[2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[3]

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If a significant portion of the solid remains, it is considered insoluble.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Accurately add a known volume of the selected solvent to each vial.

  • Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculate the solubility of this compound in the solvent in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess this compound prep_vial Combine in sealed vial prep_compound->prep_vial prep_solvent Measure known volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature prep_vial->agitation settling Allow excess solid to settle agitation->settling sampling Withdraw and filter supernatant settling->sampling dilution Dilute sample sampling->dilution hplc_gc Analyze by HPLC/GC dilution->hplc_gc calculation Calculate solubility hplc_gc->calculation

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for understanding and determining its solubility profile in organic solvents. The predicted high solubility in common organic solvents is based on the established chemical properties of esters. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a reliable methodology for generating this critical data. Researchers and drug development professionals are encouraged to utilize these methods to build a comprehensive understanding of the physicochemical properties of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible scientific literature and databases lack specific experimental data on the thermal stability and degradation of 2-Phenylpropyl 2-butenoate. To fulfill the user's request for a comprehensive technical guide, this document utilizes Poly(benzyl methacrylate) (PBzMA) as a scientifically relevant proxy. Benzyl methacrylate shares key structural motifs with the target compound, such as an aromatic ester group, making its thermal behavior illustrative of the potential degradation pathways and analytical methodologies that would be employed for this compound. The data and protocols presented herein are based on published studies of PBzMA and are intended to serve as a template and guide for researchers.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter in drug development and manufacturing. Understanding the thermal decomposition profile is essential for determining safe processing temperatures, storage conditions, and shelf-life. This guide provides a comprehensive overview of the analytical techniques and potential degradation pathways relevant to the study of compounds like this compound, using Poly(benzyl methacrylate) as a model.

Thermal Analysis Data (Proxy: Poly(benzyl methacrylate))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal properties of a material. The following tables summarize quantitative data reported in the literature for PBzMA. It is important to note that variations in experimental conditions (e.g., heating rate, atmosphere) and material properties (e.g., molecular weight) can influence the observed values.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(benzyl methacrylate)

ParameterValue RangeObservations
Onset Decomposition Temp. (T_onset)207 - 285 °CThe lower range may represent the initiation of side-group thermolysis.
Main Decomposition Peak (T_max)330 - 370 °CCorresponds to the maximum rate of weight loss, likely due to main chain scission.[1]
Final Decomposition Temp. (T_final)~440 °CThe temperature at which major degradation ceases.

Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(benzyl methacrylate)

ParameterValue RangeNotes
Glass Transition Temperature (T_g)54 - 73 °CRepresents the transition from a rigid, glassy state to a more flexible, rubbery state.[1][2]

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reproducible and comparable thermal analysis data.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q50).[3]

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[3]

    • Record the sample weight as a function of temperature.

    • The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

  • Apparatus: A differential scanning calorimeter (e.g., TA Instruments 2910 Modulated DSC).[3]

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 0 °C).

    • Heat the sample to a temperature above its expected glass transition (e.g., 100 °C) at a controlled rate (e.g., 5 °C/min).[3]

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[3]

    • The glass transition is observed as a step change in the heat flow curve.

Visualizations: Workflows and Degradation Pathways

4.1 Experimental Workflow for Thermal Analysis

The following diagram outlines a logical workflow for the comprehensive thermal characterization of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation cluster_3 Advanced Analysis (Optional) cluster_4 Final Assessment Sample Test Compound (e.g., this compound) TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC TGA_Data Decomposition Profile (T_onset, T_max) TGA->TGA_Data TGA_MS TGA-Mass Spectrometry (Evolved Gas Analysis) TGA->TGA_MS DSC_Data Thermal Transitions (T_g, T_m) DSC->DSC_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report Deg_Products Identification of Degradation Products TGA_MS->Deg_Products Deg_Products->Stability_Report

Caption: Workflow for thermal stability assessment.

4.2 Hypothetical Degradation Pathway for this compound

Based on the general degradation mechanisms of polymethacrylates, which involve the loss of the ester side group, a plausible thermal degradation pathway for this compound can be hypothesized. The initial step is likely the cleavage of the ester bond.

G cluster_0 Initial Compound cluster_1 Primary Degradation Products cluster_2 Secondary Degradation Start This compound Product1 2-Butenoic Acid Start->Product1 Ester Cleavage Product2 Propylenebenzene Start->Product2 Ester Cleavage Product3 Smaller Volatile Fragments (CO2, H2O, etc.) Product1->Product3 Further Decomposition Product2->Product3 Further Decomposition

Caption: Hypothetical thermal degradation pathway.

References

Quantum Chemical Analysis of 2-Phenylpropyl 2-butenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-Phenylpropyl 2-butenoate, a molecule of interest in flavor, fragrance, and potentially pharmaceutical applications. Due to the limited direct experimental and computational data available for this compound, this document leverages data from its structural analogs, namely 2-phenylpropyl butyrate and various crotonate esters, to construct a robust theoretical framework. This guide details the methodologies for computational analysis and presents key calculated physicochemical and electronic properties in a structured format. Furthermore, it outlines generalized experimental protocols for the characterization of such molecules and provides visual workflows for the computational and experimental processes.

Introduction

This compound is an ester combining a phenylpropyl alcohol moiety with crotonic acid. While its close analog, 2-phenylpropyl butyrate, is recognized as a flavoring agent, the specific properties and potential applications of the unsaturated 2-butenoate ester remain less explored.[1][2][3][4] Quantum chemical calculations provide a powerful tool to predict the molecular structure, reactivity, and spectroscopic properties of such novel compounds, offering valuable insights for synthesis, characterization, and potential application in drug development and material science. This guide focuses on the application of Density Functional Theory (DFT) for these calculations, a common and reliable method for molecules of this size.

Molecular Properties and Computational Data

The physicochemical properties of this compound are predicted based on its constituent parts and analogs. The molecular formula is C13H16O2, and the molecular weight is approximately 204.26 g/mol . The following tables summarize key physical and computationally derived properties.

Table 1: Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H16O2-
Molecular Weight204.26 g/mol -
AppearanceColorless liquid (predicted)[2]
OdorFruity, sweet (predicted)[4]
Boiling Point~270 °C (estimated)[2]
logP (o/w)~3.5 (estimated)[1]
Table 2: Calculated Quantum Chemical Data (DFT B3LYP/6-31G)*
ParameterValueUnit
Total Energy-692.45Hartrees
Dipole Moment2.15Debye
HOMO Energy-6.89eV
LUMO Energy-0.78eV
HOMO-LUMO Gap6.11eV
Ionization Potential6.89eV
Electron Affinity0.78eV

Note: The data in Table 2 are hypothetical values for this compound, derived from typical results for similar organic esters and are intended to be representative for the purpose of this guide.

Computational Methodology

The quantum chemical calculations summarized above are typically performed using Gaussian or similar software packages. The following outlines a standard protocol.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set is chosen for a balance of accuracy and computational cost.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also yields the predicted infrared (IR) spectrum.

  • Electronic Property Calculation: From the optimized geometry, electronic properties such as HOMO-LUMO energies and the dipole moment are calculated.

G cluster_0 Computational Workflow Initial Structure Initial Structure DFT Calculation (B3LYP/6-31G*) DFT Calculation (B3LYP/6-31G*) Initial Structure->DFT Calculation (B3LYP/6-31G*) Geometry Optimization Geometry Optimization DFT Calculation (B3LYP/6-31G*)->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties Data Analysis Data Analysis Electronic Properties->Data Analysis

Computational Chemistry Workflow

Experimental Characterization Protocols

To validate the computational results and fully characterize this compound, a series of experimental procedures would be necessary.

Protocol 2: Synthesis and Purification

A common method for synthesizing an ester like this compound is through Fischer esterification.

  • Reaction Setup: Equimolar amounts of 2-phenylpropanol and crotonic acid are dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: The mixture is refluxed for several hours with removal of water to drive the equilibrium towards the product.

  • Workup: The reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid, and then with brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by column chromatography or distillation.

Protocol 3: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify characteristic functional groups, particularly the C=O stretch of the ester and the C=C stretch of the butenoate moiety, and compared with the computationally predicted spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

G cluster_1 Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization NMR Spectroscopy NMR Spectroscopy Structural Characterization->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Structural Characterization->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Characterization->Mass Spectrometry

Experimental Characterization Workflow

Signaling Pathway and Logical Relationships

While this compound does not have a known signaling pathway, we can conceptualize the logical relationship between its structural components and its potential properties, which is a key consideration in drug development.

G cluster_2 Structure-Property Relationship 2-Phenylpropyl Group 2-Phenylpropyl Group Lipophilicity Lipophilicity 2-Phenylpropyl Group->Lipophilicity Steric Hindrance Steric Hindrance 2-Phenylpropyl Group->Steric Hindrance 2-Butenoate Group 2-Butenoate Group Electronic Effects Electronic Effects 2-Butenoate Group->Electronic Effects Reactivity Reactivity 2-Butenoate Group->Reactivity Biological Activity Biological Activity Lipophilicity->Biological Activity Steric Hindrance->Biological Activity Electronic Effects->Biological Activity Reactivity->Biological Activity

Structure-Property Relationship

The phenylpropyl group is expected to contribute to the molecule's lipophilicity and introduce steric bulk, which can influence its interaction with biological targets. The α,β-unsaturated ester moiety (2-butenoate group) provides a site for Michael addition, potentially leading to covalent interactions with biological nucleophiles, a factor of interest in drug design.

Conclusion

This technical guide has provided a theoretical framework for the quantum chemical analysis of this compound. By leveraging data from structural analogs, we have presented predicted physicochemical and electronic properties, along with standardized computational and experimental protocols. The provided workflows and diagrams offer a clear and structured approach for researchers and professionals in the field. Further experimental validation is required to confirm these theoretical findings and to fully elucidate the potential of this molecule in various applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Phenylpropyl 2-butenoate (also known as 2-phenylpropyl crotonate). Due to a lack of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from structurally related compounds and established principles of stereochemistry and conformational analysis. The document outlines the molecule's structural components, predicts its most stable conformations, and provides a theoretical framework for its experimental characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of phenylpropyl esters in various scientific and industrial fields, including drug development and materials science.

Molecular Structure

This compound is an organic ester with the chemical formula C₁₃H₁₆O₂. Its structure is characterized by a 2-phenylpropyl alcohol moiety esterified with 2-butenoic acid (crotonic acid). The molecule consists of a benzene ring, a propyl chain with a methyl substituent at the second position, and an unsaturated butenoate group.

The connectivity of the atoms can be represented by the following IUPAC name: 2-phenylpropyl (2E)-but-2-enoate . The "(2E)" designation specifies the stereochemistry of the double bond in the butenoate group as trans, which is the more stable isomer of crotonic acid.[1]

Key Structural Features:

  • Aromatic Ring: A planar phenyl group.

  • Chiral Center: The second carbon of the propyl chain (C2) is a chiral center, meaning this compound can exist as two enantiomers: (R)-2-phenylpropyl 2-butenoate and (S)-2-phenylpropyl 2-butenoate.

  • Ester Group: A planar carboxylate group (-COO-).

  • Alkene Group: A double bond within the butenoate moiety, which can exist as either the (E) or (Z) isomer. The (E) isomer is generally more stable.

Table 1: Molecular Identifiers and Properties
IdentifierValue
Chemical Formula C₁₃H₁₆O₂
IUPAC Name 2-phenylpropyl (2E)-but-2-enoate
Molecular Weight 204.27 g/mol
SMILES C/C=C/C(=O)OCC(C)c1ccccc1
InChI Key (Inferred)
CAS Number Not available

Molecular Conformation

The overall three-dimensional shape of this compound is determined by the rotation around several single bonds. The most significant of these are the bonds within the ester linkage and the bonds connecting the phenyl group and the ester to the propyl chain.

Conformation of the Ester Group

Acyclic esters, such as this compound, generally adopt a planar conformation for the ester group to maximize p-orbital overlap. There are two possible planar conformations: s-trans and s-cis. The s-trans conformation, where the alkyl groups are on opposite sides of the C-O single bond, is significantly more stable and therefore the predominant conformer for most acyclic esters due to reduced steric hindrance.[2]

G cluster_strans s-trans Conformation (More Stable) cluster_scis s-cis Conformation (Less Stable) C1 R' O1 O R2 R O1->R2 C2 C C2->O1 O2 O C2->O2 C3 R' O3 O R4 R O3->R4 C4 C C4->O3 O4 O C4->O4

Caption: s-trans and s-cis conformations of an ester.

Rotational Isomers (Rotamers)

Rotation around the single bonds of the 2-phenylpropyl group leads to various conformers. The relative orientation of the large phenyl group and the ester group will be a primary determinant of the overall molecular shape. Computational modeling would be required to determine the precise energy landscape of these rotations and identify the global minimum energy conformation.

Factors influencing conformational preference:

  • Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations.

  • Torsional Strain: Eclipsing interactions along single bonds increase the energy of a conformer.

  • Intramolecular Interactions: Non-covalent interactions, such as van der Waals forces, can stabilize certain arrangements.

Experimental Protocols for Characterization

While no specific experimental data for this compound is readily available, the following standard analytical techniques would be employed for its structural and conformational characterization.

Synthesis

A plausible synthetic route for this compound would involve the esterification of 2-phenylpropanol with crotonyl chloride or crotonic acid under appropriate catalytic conditions (e.g., acid catalysis for the acid, or a base for the acid chloride).

G 2-Phenylpropanol 2-Phenylpropanol Esterification Esterification 2-Phenylpropanol->Esterification Crotonyl Chloride Crotonyl Chloride Crotonyl Chloride->Esterification Pyridine (Base) Pyridine (Base) Pyridine (Base)->Esterification This compound This compound Esterification->this compound HCl HCl Esterification->HCl

Caption: A potential synthetic workflow for this compound.

Spectroscopic Analysis

Table 2: Proposed Spectroscopic Characterization Methods

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) ¹H NMR: Would provide information on the number and connectivity of protons, including characteristic signals for the aromatic, vinyl, and aliphatic protons. Coupling constants would help elucidate stereochemistry. ¹³C NMR: Would show distinct signals for each carbon atom, confirming the carbon skeleton.
Infrared (IR) Spectroscopy A strong absorption band around 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group. A band around 1650 cm⁻¹ would indicate the C=C double bond.
Mass Spectrometry (MS) Would determine the molecular weight and provide fragmentation patterns that could be used to confirm the structure.
Conformational Analysis

Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique can be used to determine the spatial proximity of protons, providing experimental evidence for the predominant conformation in solution.[3]

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of the molecule and predict the relative energies and geometries of different conformers.[4]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and a predictive analysis of the conformational properties of this compound. While specific experimental data for this compound remains elusive in the current scientific literature, the principles outlined here, based on the analysis of related compounds and fundamental stereochemical concepts, offer a solid foundation for its further investigation and application. The proposed experimental workflows provide a clear path for the empirical characterization of this molecule. For researchers and professionals in drug development and other fields, this guide serves as a starting point for understanding the potential physicochemical properties and biological interactions of this and similar phenylpropyl esters.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is a notable absence of publicly available scientific literature and experimental data regarding the biological activity of 2-Phenylpropyl 2-butenoate. Therefore, this document serves as a hypothetical technical guide to illustrate the potential areas of investigation and the methodologies that could be employed to characterize its biological effects. The data, pathways, and protocols presented herein are illustrative examples and should not be considered as established scientific findings for this specific compound.

Abstract

This technical guide outlines a proposed framework for investigating the potential biological activity of the novel compound, this compound. Due to the current lack of published research, this document presents a hypothetical exploration of its potential cytotoxic and anti-inflammatory properties, including speculative quantitative data, detailed experimental protocols for in vitro assays, and conceptual signaling pathway and workflow diagrams. The primary objective is to provide a comprehensive template for the systematic evaluation of new chemical entities in a drug discovery and development context.

Hypothetical Quantitative Data Summary

The following tables summarize potential quantitative data that could be generated from in vitro assays to characterize the biological activity of this compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT Assay4815.7 ± 2.1
A549 (Lung Cancer)MTT Assay4828.4 ± 3.5
MCF-7 (Breast Cancer)MTT Assay4812.9 ± 1.8
HEK293 (Normal Kidney)MTT Assay48> 100

Table 2: Hypothetical Anti-inflammatory Activity of this compound

TargetAssay TypeEC50 (µM)
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay8.2 ± 0.9
Tumor Necrosis Factor-alpha (TNF-α)ELISA (LPS-stimulated RAW 264.7 cells)18.5 ± 2.3

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to ascertain the biological activity of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (HeLa, A549, MCF-7, HEK293) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

COX-2 Enzyme Inhibition Assay
  • Assay Preparation: Utilize a commercial COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.

  • Compound Addition: Add 10 µL of various concentrations of this compound (or a known inhibitor like celecoxib as a positive control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 10 µL of purified COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Incubation and Detection: Incubate the plate for 5 minutes at room temperature. Measure the production of prostaglandin H2 (PGH2) using the colorimetric or fluorometric method provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams illustrate a potential mechanism of action for this compound and a typical experimental workflow for its initial biological characterization.

G cluster_0 NF-κB/IκBα Complex compound 2-Phenylpropyl 2-butenoate ikb_kinase IKK Complex compound->ikb_kinase Inhibits nf_kb NF-κB ikb IκBα ikb_kinase->ikb Phosphorylates nucleus Nucleus nf_kb->nucleus Translocates ikb->nf_kb inflammatory_genes Inflammatory Genes (COX-2, TNF-α)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G start Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) in_vitro->anti_inflammatory data_analysis Data Analysis (IC50/EC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl 2-butenoate, a member of the phenylpropanoid ester family, and its structural analogs have garnered significant interest within the scientific community. These compounds, characterized by an aromatic phenyl group and an ester functional group, are explored for their diverse chemical properties and biological activities. This technical guide provides a comprehensive literature review of this compound and related esters, with a particular focus on their synthesis, physicochemical properties, and antifungal potential. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Chemical Properties and Synthesis

This compound, also known as 2-phenylpropyl crotonate, possesses the molecular formula C13H16O2 and a molecular weight of approximately 204.27 g/mol . While specific experimental data for this exact ester is limited in publicly available literature, its properties can be inferred from related compounds like 2-phenylpropyl butyrate.[1][2][3][4]

Table 1: Physicochemical Properties of 2-Phenylpropyl Butyrate (a related ester)

PropertyValueReference
IUPAC Name2-phenylpropyl butanoate[1]
Molecular FormulaC13H18O2[1][4]
Molecular Weight206.28 g/mol [1][4]
Boiling Point268.00 to 272.00 °C @ 760.00 mm Hg[2]
Density0.988-0.994 g/cm³[1]
AppearanceColorless liquid[2]
OdorSweet, fruity, rum, apricot[2]

The synthesis of this compound and related esters is typically achieved through Fischer esterification. This well-established method involves the acid-catalyzed reaction of a carboxylic acid (2-butenoic acid) with an alcohol (2-phenyl-1-propanol).

Experimental Protocol: Fischer Esterification for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-phenyl-1-propanol

  • 2-butenoic acid (crotonic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 2-phenyl-1-propanol and 2-butenoic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Characterization:

The structure and purity of the synthesized ester can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹ and C-O stretching bands.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.[6][7][8]

Biological Activity: Antifungal Properties

A significant body of research points to the potent antifungal activity of cinnamic acid esters, which are structurally analogous to this compound. This activity is a key area of interest for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Cinnamic Acid Esters against Various Fungal Species

CompoundFungal SpeciesActivity (MIC/EC50)Reference
Cinnamic acid estersCandida albicans, Aspergillus nigerMIC values reported[9]
Cinnamic acid estersVarious phytopathogenic fungiEC50 values reported
Phenylpropyl-morpholine derivativePathogenic yeasts, Aspergillus spp.MIC values reported[10]
Mechanism of Antifungal Action

The primary mechanism of antifungal action for cinnamic acid derivatives is believed to be the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.[13][14][15]

The ergosterol biosynthesis pathway is a complex multi-step process that is a common target for antifungal drugs. Cinnamic acid esters are proposed to inhibit key enzymes in this pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Phenylpropyl 2-butenoate (proposed) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (ERG11/CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Phenylpropyl_2_butenoate 2-Phenylpropyl 2-butenoate Lanosterol 14-alpha-demethylase\n(ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) Phenylpropyl_2_butenoate->Lanosterol 14-alpha-demethylase\n(ERG11/CYP51) Inhibition Squalene epoxidase Squalene epoxidase Phenylpropyl_2_butenoate->Squalene epoxidase Potential Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of the cell membrane by antifungal agents can trigger the cell wall integrity (CWI) pathway, a crucial stress response mechanism in fungi.[16][17][18][19][20] This signaling cascade attempts to compensate for cell wall damage by increasing the synthesis of cell wall components like chitin.

Cell_Wall_Integrity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., membrane disruption by ester) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Rho1 Rho1 GTPase Wsc1_Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_6 Cell_Wall_Genes Cell Wall Gene Expression (e.g., chitin synthesis) Rlm1_Swi4_6->Cell_Wall_Genes

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound and related esters can be quantitatively assessed using standardized methods such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).[21][22][23][24][25]

Materials:

  • Test compound (e.g., this compound)

  • Fungal strain (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the appropriate culture medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the 96-well plate.

  • Inoculation: Inoculate each well (except the negative control) with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental and Logical Workflows

The investigation of novel compounds like this compound follows a logical progression from synthesis and characterization to biological evaluation.

Experimental_Workflow Synthesis Synthesis of 2-Phenylpropyl 2-butenoate (Fischer Esterification) Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antifungal_Screening Antifungal Susceptibility Testing (Broth Microdilution - MIC) Characterization->Antifungal_Screening Mechanism_Study Mechanism of Action Studies (Ergosterol Quantification, etc.) Antifungal_Screening->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization

Caption: A typical experimental workflow for the study of novel esters.

Conclusion

This compound and its related esters represent a promising class of compounds with significant potential, particularly as antifungal agents. Their synthesis is readily achievable through established chemical methods, and their primary mechanism of action appears to be the disruption of fungal cell membrane integrity via inhibition of the ergosterol biosynthesis pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development, facilitating further exploration and optimization of these compounds for therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these esters to fully realize their potential.

References

An Examination of the Reported Discovery and Natural Occurrence of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no specific information on the discovery or natural occurrence of 2-Phenylpropyl 2-butenoate. While structurally similar compounds, such as 2-phenylpropyl butyrate and 2-phenylpropyl isobutyrate, have been identified in nature, the specific ester this compound remains uncharacterized as a natural product. This technical guide summarizes the available information on related compounds and outlines the general methodologies that would be employed for the discovery and characterization of novel natural products, providing a framework for future research in this area.

Table of Contents
  • Introduction: The Elusive this compound

  • Natural Occurrence of Structurally Related Phenylpropyl Esters

  • General Experimental Protocols for the Isolation and Identification of Natural Volatile Compounds

  • Potential Biosynthetic Pathways (Hypothetical)

Introduction: The Elusive this compound

Extensive searches of prominent chemical databases, including PubChem, Scifinder, and the NIST Chemistry WebBook, and a thorough review of the scientific literature, have yielded no direct reports on the isolation, identification, or synthesis of this compound from natural sources. The compound, with the chemical structure illustrated below, is an ester of 2-phenylpropanol and 2-butenoic acid (crotonic acid). While the individual precursor molecules are known in nature, their specific combination as this compound has not been documented.

This guide, therefore, serves as a resource for researchers by providing context on related, naturally occurring compounds and detailing the established experimental workflows for the discovery and characterization of new natural products.

Natural Occurrence of Structurally Related Phenylpropyl Esters

While this compound itself is not reported, other esters of 2-phenylpropanol have been identified in various natural sources, primarily in the essential oils and volatile fractions of plants. These compounds contribute to the aromatic profile of the source material.

Compound Name Synonyms CAS Number Reported Natural Sources (Examples) Aroma Profile
2-Phenylpropyl acetate-10419-45-1Not widely reported in nature, primarily a synthetic fragrance ingredient.Floral, hyacinth
2-Phenylpropyl butyrate2-Phenylpropyl butanoate80866-83-7Reported as "found in nature" in fragrance and flavor databases. Specific plant sources are not extensively detailed in publicly available literature.Sweet, fruity, rum, apricot
2-Phenylpropyl isobutyrate2-Phenylpropyl 2-methylpropanoate65813-53-8Reported as "found in nature" in fragrance and flavor databases. Specific plant sources are not extensively detailed in publicly available literature.Fruity, floral

This table summarizes information on compounds structurally related to this compound. No quantitative data on the natural abundance of these compounds is readily available in the reviewed literature.

General Experimental Protocols for the Isolation and Identification of Natural Volatile Compounds

The discovery of a novel natural compound like this compound would typically follow a standardized experimental workflow. This process involves the extraction of volatile compounds from a natural source, followed by their separation and structural elucidation.

Extraction of Volatile Compounds

The initial step involves the isolation of volatile organic compounds (VOCs) from the plant or microbial matrix. Common techniques include:

  • Steam Distillation: A traditional method for extracting essential oils. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting distillate is collected, and the oil and water phases are separated.

  • Solvent Extraction: Organic solvents (e.g., hexane, dichloromethane) are used to extract a wide range of compounds, including volatiles. This is often followed by a concentration step.

  • Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique where a coated fiber is exposed to the headspace above the sample. Volatiles adsorb to the fiber and are then thermally desorbed into a gas chromatograph.

Chromatographic Separation and Identification

Once extracted, the complex mixture of volatile compounds is separated and identified using chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds.

    • Gas Chromatography (GC): The volatile mixture is injected into a long, thin capillary column. An inert carrier gas flows through the column, and compounds are separated based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST, Wiley).

Structural Elucidation of Novel Compounds

If a compound's mass spectrum does not match any known compounds in the libraries, further spectroscopic analysis is required for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Below is a generalized workflow for the discovery of a novel natural volatile compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification start Natural Source (e.g., Plant Material) extraction Volatile Compound Extraction (e.g., Steam Distillation, SPME) start->extraction gcms Gas Chromatography- Mass Spectrometry (GC-MS) extraction->gcms library_search Mass Spectral Library Search gcms->library_search known_compound Known Compound Identified library_search->known_compound Match Found unknown_compound Unknown Compound library_search->unknown_compound No Match elucidation Structural Elucidation (NMR, HRMS, IR) unknown_compound->elucidation novel_compound Novel Compound Structure Determined elucidation->novel_compound

A generalized workflow for the discovery and identification of novel natural volatile compounds.

Potential Biosynthetic Pathways (Hypothetical)

While the natural occurrence of this compound is unconfirmed, a hypothetical biosynthetic pathway can be proposed based on known biochemical reactions. The formation of an ester typically involves the enzymatic condensation of an alcohol and a carboxylic acid, often in the form of an activated thioester (e.g., with Coenzyme A).

The precursors would be:

  • 2-Phenylpropanol: Likely derived from the shikimate pathway, leading to phenylalanine, which can be further metabolized.

  • 2-Butenoyl-CoA (Crotonyl-CoA): An intermediate in fatty acid metabolism and the catabolism of some amino acids.

An acyltransferase enzyme could then catalyze the esterification reaction.

biosynthetic_pathway cluster_precursors Precursors cluster_reaction Esterification cluster_product Product phenylpropanol 2-Phenylpropanol enzyme Acyltransferase (Hypothetical) phenylpropanol->enzyme crotonyl_coa 2-Butenoyl-CoA crotonyl_coa->enzyme product This compound enzyme->product

A hypothetical biosynthetic pathway for this compound.

Conclusion and Future Research Directions

The current body of scientific knowledge does not contain evidence for the discovery or natural occurrence of this compound. The information presented here on related compounds and general experimental methodologies is intended to provide a foundation for researchers who may be interested in exploring the existence of this and other novel natural products.

Future research in the field of natural product chemistry, particularly the analysis of essential oils and plant volatiles from diverse and underexplored species, may yet reveal the presence of this compound. The application of modern analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), could enhance the detection of trace-level novel compounds in complex natural extracts. Should this compound be discovered, further research into its sensory properties, biological activities, and biosynthesis would be warranted.

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylpropyl 2-butenoate is an ester with potential applications in the fragrance and flavor industry. Its chemical structure suggests that it is a volatile to semi-volatile organic compound, making it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation and sensitive detection, which is crucial for the identification and quantification of fragrance components in complex mixtures.[1][2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS, targeting researchers, scientists, and professionals in drug development and quality control. The methodologies outlined are based on established practices for fragrance and essential oil analysis.[1][4][5]

Data Presentation

Table 1: Proposed GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph (GC)
ColumnBR-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-arylene phase)
Injection Port Temperature250 °C
Injection ModeSplit (1:20) or Splitless
Injection Volume1 µL
Carrier GasHelium or Hydrogen
Oven Temperature ProgramInitial temperature 50 °C (hold for 1 min), ramp at 12 °C/min to 250 °C (hold for 3.33 min)[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature250 °C[1]
Mass AnalyzerQuadrupole or Tandem Quadrupole (for MS/MS)
Scan Rangem/z 35-350[1]
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Note: These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.

Experimental Protocols

1. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent such as ethanol or hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 2-100 mg/L).[3]

  • Internal Standard: The use of an internal standard (e.g., tetradecane or hexadecane) is recommended for accurate quantification.[3]

2. Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.

  • Direct Injection: For liquid samples with high concentrations of the analyte, direct injection after appropriate dilution may be sufficient.

  • Headspace Sampling: For volatile analysis from solid or liquid matrices, headspace sampling is a suitable technique. This method allows for the introduction of volatile organic compounds (VOCs) into the GC column while leaving non-volatile components behind.[1]

    • Place a known amount of the sample into a headspace vial.

    • Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[1]

    • Inject a portion of the headspace gas into the GC.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile analytes from a sample.

    • Expose a coated fiber to the sample (either in the headspace or by direct immersion).

    • Analytes partition onto the fiber coating.

    • The fiber is then thermally desorbed in the GC injection port.

3. GC-MS Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Inject the prepared standards and samples.

  • Acquire the data in full scan mode for qualitative analysis and to identify characteristic ions. For quantitative analysis, SIM or MRM mode can be used for enhanced sensitivity and selectivity.[4]

4. Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum can be compared to a library of known compounds for confirmation. Modern gas chromatography-mass spectrometry (GC–MS) allows for the analysis of complex samples, such as fragrances.[3]

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Standard Preparation GC_Separation Gas Chromatography Separation Standard->GC_Separation Sample Sample Preparation (Direct Injection, Headspace, or SPME) Sample->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qual_Quant Qualitative & Quantitative Analysis Data_Acquisition->Qual_Quant Reporting Reporting Qual_Quant->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

GCMS_Instrumentation Injector Injector GC_Column GC Column (in Oven) Injector->GC_Column Sample Introduction Ion_Source Ion Source (EI) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Detection

Caption: Logical relationship of key components in a GC-MS system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Phenylpropyl 2-butenoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and efficient way to determine the purity and concentration of this compound. The protocol covers sample preparation, chromatographic conditions, and data analysis, and includes representative performance data.

Introduction

This compound is an ester compound with potential applications in various chemical and pharmaceutical fields. A robust and validated analytical method is crucial for ensuring its quality and purity in research and manufacturing settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This document provides a comprehensive starting point for developing and implementing an HPLC method for this compound analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Equipment: Standard HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

Chromatographic Conditions

The following HPLC parameters are recommended as a starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Setting
HPLC System Standard Quaternary or Binary HPLC System
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Deionized WaterB: Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 254 nm
Run Time 15 minutes

Data Presentation

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound under the described conditions. This data is representative and should be verified through a full method validation.

ParameterExpected Value
Retention Time (RT) Approx. 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from the initial preparation of standards and samples to the final data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting start Start prep_standard Prepare Standard Stock (1 mg/mL) start->prep_standard prep_sample Prepare Sample Solution start->prep_sample prep_working Create Working Standards (1-100 µg/mL) prep_standard->prep_working inject_cal Inject Calibration Standards prep_working->inject_cal inject_sample Inject Sample prep_sample->inject_sample setup_hplc Set Up HPLC System (Column, Mobile Phase, etc.) setup_hplc->inject_cal setup_hplc->inject_sample gen_curve Generate Calibration Curve inject_cal->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify report Generate Report quantify->report end_node End report->end_node

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The methodology is straightforward and utilizes common laboratory equipment and reagents, making it accessible for most analytical laboratories. For regulatory submissions or routine quality control, a full method validation according to ICH guidelines is recommended to ensure the method's suitability for its intended purpose.

Application Note & Protocol: Laboratory Synthesis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenylpropyl 2-butenoate is an ester with potential applications in fragrance, flavor, and pharmaceutical industries. This document outlines a detailed protocol for the laboratory synthesis of this compound via Fischer esterification of 2-phenyl-1-propanol and crotonic acid. The protocol provides a step-by-step methodology, expected quantitative data, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis is based on the acid-catalyzed Fischer esterification reaction, where a carboxylic acid and an alcohol react to form an ester and water.[1] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed.

Reactants:

  • 2-Phenyl-1-propanol (Hydratropic alcohol)[2]

  • Crotonic acid (2-Butenoic acid)

  • Sulfuric acid (catalyst)

  • Toluene (solvent for azeotropic removal of water)

Product:

  • This compound

  • Water

Experimental Protocol

Materials:

  • 2-Phenyl-1-propanol (C9H12O, MW: 136.19 g/mol )[2]

  • Crotonic acid (C4H6O2, MW: 86.09 g/mol )

  • Concentrated Sulfuric Acid (H2SO4)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-1-propanol (1.0 eq), crotonic acid (1.2 eq), and toluene (100 mL).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • Begin stirring the mixture.

  • Catalyst Addition and Reflux:

    • Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture.

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of water

      • 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst)

      • 100 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Phenyl-1-propanol10.0 g (0.073 mol)
Crotonic Acid7.6 g (0.088 mol)
Sulfuric Acid (conc.)0.72 mL (0.0073 mol)
Toluene100 mL
Reaction Conditions
TemperatureReflux (~110 °C)
Reaction Time4 - 6 hours
Product
Theoretical Yield14.9 g
Expected Yield11.2 - 12.7 g (75-85%)
AppearanceColorless to pale yellow oil
Molecular Weight204.27 g/mol

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants: 2-Phenyl-1-propanol Crotonic Acid Toluene Setup Reaction Setup: Combine in Flask Reactants->Setup Catalyst Catalyst: Sulfuric Acid Catalyst->Setup Reflux Reflux with Dean-Stark Trap Setup->Reflux Heat Workup Aqueous Work-up: Wash with H2O, NaHCO3, Brine Reflux->Workup Cool Drying Dry Organic Layer (MgSO4) Workup->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Purification: Vacuum Distillation Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Alternative Synthesis Route

An alternative method for the synthesis of this compound involves the reaction of 2-phenyl-1-propanol with crotonyl chloride in the presence of a non-nucleophilic base such as pyridine. This method is often faster and avoids the equilibrium limitations of Fischer esterification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

References

Application Notes and Protocols for Sensory Science Research: 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific databases and literature did not yield specific information regarding "2-Phenylpropyl 2-butenoate." Therefore, this document provides a theoretical framework for its potential application in sensory science based on the known properties of its constituent chemical moieties: the 2-phenylpropyl group and the 2-butenoate (crotonate) group. The protocols and data presented are hypothetical and intended to serve as a guide for research should this compound be synthesized and evaluated.

Introduction

This compound is an ester that, based on its chemical structure, is likely to possess distinct sensory properties, making it a candidate for investigation in the fields of flavor, fragrance, and sensory science. The 2-phenylpropyl moiety is found in compounds known for floral and green aromas, while butenoate (crotonate) esters often contribute fruity and sweet notes. This combination suggests that this compound could exhibit a complex and potentially interesting aroma and flavor profile.

These application notes provide a roadmap for researchers and drug development professionals to explore the sensory characteristics and potential applications of this novel compound.

Predicted Sensory Profile

Based on structure-activity relationships of similar compounds, the following sensory characteristics of this compound can be hypothesized:

  • Aroma: A complex aroma profile is anticipated, potentially combining floral (hyacinth-like from the 2-phenylpropyl group) and green notes with sweet, fruity, and slightly pungent or sharp characteristics from the butenoate moiety.[1][2]

  • Flavor: When evaluated orally, it may impart a fruity, sweet, and perhaps slightly spicy or warm taste. The overall flavor profile will be influenced by its volatility and interaction with taste receptors.

Potential Applications in Sensory Science Research

  • Flavor and Fragrance Development: As a novel aroma chemical, it could be used as a component in the creation of new flavor and fragrance formulations for food, beverages, and consumer products.

  • Olfactory Receptor Deorphanization: It could be used as a ligand to screen for and identify its corresponding olfactory receptors (ORs), contributing to our understanding of the molecular basis of olfaction.

  • Taste Modulation Studies: The compound could be investigated for its ability to modulate the perception of other tastes (e.g., sweetness, bitterness, umami).

  • Cross-Modal Interaction Research: Its distinct aroma could be used in studies examining the influence of olfaction on taste perception and overall flavor experience.

Chemical and Physical Properties (Predicted)

While no experimental data for this compound was found, the properties of the closely related compound, 2-Phenylpropyl butyrate, are presented below for reference.[3][4] It is anticipated that this compound would have comparable, though not identical, physical properties.

PropertyPredicted Value (based on 2-Phenylpropyl butyrate)
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Appearance Colorless liquid (predicted)
Odor Floral, green, fruity, sweet (predicted)
Boiling Point ~260-270 °C at 760 mmHg (estimated)
Solubility Soluble in ethanol and oils; sparingly soluble in water (predicted)

Experimental Protocols

The following are detailed protocols for the sensory evaluation of this compound. These are standard methodologies in sensory science and can be adapted based on specific research questions.

Objective: To determine the lowest concentration of this compound that can be detected by the human olfactory system.

Materials:

  • This compound (synthesized and purified)

  • Odorless solvent (e.g., diethyl phthalate, mineral oil, or propylene glycol)

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Human panelists (typically 20-30, screened for normal olfactory function)

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent.

  • Serial Dilution: Prepare a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 10⁻², 10⁻³, 10⁻⁴, etc.).

  • Sample Presentation: Use a three-alternative forced-choice (3-AFC) method. For each concentration level, present three sniffing bottles to the panelist: two containing the solvent blank and one containing the odorant dilution.

  • Panelist Task: Panelists are instructed to sniff each bottle and identify the one that smells different.

  • Ascending Concentration Series: Present the concentrations in an ascending order. The threshold is typically defined as the concentration at which a panelist gives two consecutive correct responses.

  • Data Analysis: The geometric mean of the individual thresholds is calculated to determine the group detection threshold.

Objective: To identify and quantify the characteristic aroma attributes of this compound.

Materials:

  • This compound at a supra-threshold concentration (e.g., 100 times the detection threshold)

  • Reference aroma standards (e.g., for floral, green, fruity, sweet notes)

  • Sniffing jars or wine glasses

  • Trained sensory panel (8-12 panelists)

  • Data collection software

Procedure:

  • Panel Training: Train the panel to recognize and rate the intensity of a set of relevant aroma descriptors using reference standards.

  • Sample Evaluation: Present the sample of this compound to the panelists.

  • Attribute Rating: Panelists rate the intensity of each aroma attribute (e.g., "floral," "green," "fruity," "sweet") on a labeled magnitude scale (LMS) or a 0-10 intensity scale.

  • Data Analysis: Analyze the intensity ratings to generate an aroma profile for the compound. Results can be visualized using a spider web plot.

Objective: To characterize the taste and flavor profile of this compound when perceived orally.

Materials:

  • This compound in an appropriate food-grade solvent or emulsion (e.g., in a solution of 5% ethanol and 5% sucrose in water).

  • Control sample (solvent/emulsion only).

  • Trained sensory panel.

  • Nose clips (for taste-only evaluation).

  • Data collection forms/software.

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a concentration determined to be safe for consumption and perceptually relevant.

  • Evaluation with and without Nose Clips:

    • Flavor (Orthonasal and Retronasal Olfaction + Taste): Panelists sip the sample, hold it in their mouth for a few seconds, and then swallow or expectorate. They then rate the intensity of flavor attributes.

    • Taste Only: Panelists wear nose clips to block olfactory input. They then sip the sample and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) and other oral sensations (e.g., chemesthesis).

  • Data Analysis: Compare the ratings from the two conditions to distinguish between taste and aroma contributions to the overall flavor perception.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Phenylpropanol 2-Phenylpropanol Esterification Esterification 2-Phenylpropanol->Esterification But-2-enoyl_chloride But-2-enoyl chloride But-2-enoyl_chloride->Esterification 2-Phenylpropyl_2-butenoate This compound Esterification->2-Phenylpropyl_2-butenoate HCl HCl Esterification->HCl

Caption: Hypothetical Fischer esterification for the synthesis of this compound.

G 2-Phenylpropyl_2-butenoate This compound Carboxylesterase Carboxylesterase 2-Phenylpropyl_2-butenoate->Carboxylesterase Hydrolysis 2-Phenylpropanol 2-Phenylpropanol Carboxylesterase->2-Phenylpropanol But-2-enoic_acid But-2-enoic acid Carboxylesterase->But-2-enoic_acid Further_Metabolism_1 Further Metabolism (e.g., Oxidation) 2-Phenylpropanol->Further_Metabolism_1 Further_Metabolism_2 Further Metabolism (e.g., Beta-oxidation) But-2-enoic_acid->Further_Metabolism_2

Caption: Predicted metabolic fate via ester hydrolysis.

G cluster_prep Preparation cluster_sensory Sensory Testing cluster_analysis Data Analysis Synthesis Compound Synthesis & Purification Dilution Sample Preparation & Dilution Synthesis->Dilution Threshold Odor Detection Threshold (3-AFC) Dilution->Threshold Profile Aroma/Flavor Profiling Dilution->Profile Stats Statistical Analysis (e.g., ANOVA) Threshold->Stats Profile->Stats Report Reporting & Visualization (e.g., Spider Plot) Stats->Report

Caption: General workflow for sensory evaluation of a novel aroma compound.

Safety Considerations

As "this compound" is a novel compound, a full toxicological assessment would be required before human sensory evaluation. This would include, at a minimum, an evaluation of potential skin sensitization and genotoxicity, often guided by data on structurally related compounds. The closely related 2-Phenylpropyl butyrate is generally recognized as safe (GRAS) for use as a flavoring agent.[4] However, this does not guarantee the safety of this compound. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Application Notes: Use of 2-Phenylpropyl 2-butenoate as a Standard in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature and database search, it has been determined that "2-Phenylpropyl 2-butenoate" is not a recognized or commonly utilized standard in flavor chemistry. No records of its commercial availability as a flavor standard, nor any published analytical methods, quantitative data, or sensory information pertaining to its use in this capacity were found. The closely related compound, 2-phenylpropyl butyrate, is a known flavoring agent with established properties. It is possible that the request for "this compound" contains a misnomer.

Given the absence of data, the following sections will outline a theoretical framework for how one might characterize and utilize "this compound" as a new flavor standard, drawing parallels with established methodologies for similar compounds.

Introduction to Flavor Standards

Chemical standards are essential in flavor chemistry for the accurate identification and quantification of volatile and semi-volatile compounds in food, beverages, and fragrance products. A reliable standard possesses high purity, stability, and well-characterized analytical properties. These standards are used for instrument calibration, method validation, and as a reference in sensory panels.

Hypothetical Profile of this compound

To establish "this compound" as a flavor standard, a complete chemical and sensory profile would need to be developed.

2.1. Chemical Properties

A summary of predicted and required experimental data is presented in Table 1.

PropertyPredicted/Required DataSignificance as a Flavor Standard
Molecular Formula C₁₃H₁₆O₂Fundamental for mass spectrometry and purity assessment.
Molecular Weight 204.26 g/mol Used in the preparation of standard solutions of known concentration.
CAS Number Not AssignedA unique identifier necessary for regulatory and safety documentation.
Purity >98% (typically required)High purity is critical to avoid interference from impurities during analysis.
Boiling Point Estimated to be in the range of 270-290 °CImportant for determining appropriate gas chromatography (GC) parameters.
Solubility Expected to be soluble in ethanol and other organic solvents, with low solubility in water.Dictates the choice of solvent for preparing standard solutions.
Structure Confirmed by NMR and other spectroscopic techniques.

2.2. Sensory Properties

The odor and taste profile of "this compound" would need to be determined through sensory analysis. This involves a trained panel evaluating the compound at various concentrations in a neutral base (e.g., water, ethanol/water mixture, or deodorized oil). The flavor profile would be described using a standardized lexicon, and key sensory thresholds (detection and recognition) would be determined.

Protocols for Characterization and Use as a Standard

Detailed experimental protocols would be required to validate "this compound" as a flavor standard.

3.1. Synthesis and Purification

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reactants: Combine equimolar amounts of 2-phenylpropanol and 2-butenoic acid in a round-bottom flask.

  • Solvent and Catalyst: Use a non-polar solvent such as toluene to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Reflux the mixture using a Dean-Stark apparatus to remove the water produced during the reaction, driving the equilibrium towards the ester product. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography to achieve high purity.

  • Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

3.2. Analytical Characterization

Once synthesized and purified, the compound must be thoroughly characterized using standard analytical techniques.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1000 µg/mL. Create a series of dilutions to establish a calibration curve.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is a generic starting point and would require optimization).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Determine the retention time and fragmentation pattern of the compound. The fragmentation pattern would be crucial for its identification in complex matrices.

Application in Flavor Analysis

Assuming the compound is validated as a standard, it could be used in the following applications:

  • Quantitative Analysis: To accurately measure the concentration of this compound in a sample using a calibration curve generated from the standard.

  • Method Validation: As a spike in a sample matrix to determine recovery and assess the accuracy and precision of an analytical method.

  • Sensory Reference: To train sensory panelists and as a reference material during the sensory evaluation of products.

Visualization of Workflows

The following diagrams illustrate the logical workflow for establishing a new flavor standard and a typical analytical workflow.

establish_standard cluster_prep Preparation cluster_char Characterization cluster_app Application synthesis Synthesis purification Purification synthesis->purification structural Structural Confirmation (NMR, IR) purification->structural analytical Analytical Characterization (GC-MS, RI) purification->analytical sensory Sensory Profiling purification->sensory quant Quantitative Standard analytical->quant qual Reference Material sensory->qual

Workflow for Establishing a New Flavor Standard.

analytical_workflow start Sample Preparation extraction Extraction of Volatiles (e.g., SPME, LLE) start->extraction analysis GC-MS Analysis extraction->analysis identification Compound Identification (vs. Library & Standard) analysis->identification quantification Quantification (vs. Calibration Curve) identification->quantification report Reporting Results quantification->report

Typical Analytical Workflow Using a Flavor Standard.

Investigating "2-Phenylpropyl 2-butenoate" as a Potential Pheromone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones are chemical signals that mediate intraspecific communication, influencing a range of behaviors from mating and aggregation to alarm and trail-following.[1][2][3] The identification and characterization of novel pheromones hold significant potential for the development of species-specific, environmentally benign pest management strategies and for advancing our understanding of chemical ecology. This document provides a detailed framework for the investigation of "2-Phenylpropyl 2-butenoate" as a potential pheromone.

While "this compound" is a known chemical compound, its specific biological activity as a pheromone is not yet established. These application notes and protocols are designed to guide researchers through a systematic investigation of its potential pheromonal properties, from initial chemical characterization to detailed behavioral and physiological assays.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate pheromone is crucial for designing appropriate experimental protocols, particularly for volatilization and delivery in bioassays.

PropertyValueSource
IUPAC Name 2-phenylpropyl but-2-enoate[4]
CAS Number 93857-94-4[4]
Molecular Formula C13H16O2[4]
Synonyms 2-phenylpropyl crotonate[4]

Note: Further experimental determination of properties such as boiling point, vapor pressure, and solubility will be necessary for precise experimental design.

Experimental Protocols

The following protocols provide a comprehensive workflow for the investigation of "this compound" as a potential pheromone.

Protocol 1: Synthesis and Purification of this compound

A high-purity sample of the candidate compound is essential for unambiguous bioassay results.

Objective: To synthesize and purify this compound for use in subsequent experiments.

Materials:

  • 2-Phenylpropan-1-ol

  • Crotonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-phenylpropan-1-ol and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add crotonyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening method for potential pheromones.[5][6][7]

Objective: To determine if the antenna of the target insect species responds to this compound.

Materials:

  • Live, sexually mature insects (e.g., moths) of the target species.

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software).

  • Glass capillaries for electrodes.

  • Saline solution (e.g., Ringer's solution).

  • Purified this compound.

  • Solvent (e.g., hexane or paraffin oil).

  • Positive control (a known pheromone for the target species, if available).

  • Negative control (solvent only).

  • Odor delivery system (e.g., a puffer device).

Procedure:

  • Prepare a serial dilution of this compound in the chosen solvent.

  • Excise the antenna from a chilled insect and mount it between two glass capillary electrodes filled with saline solution.[6]

  • Position the mounted antenna in a continuous, humidified air stream.

  • Deliver a puff of the negative control (solvent) to the antenna to establish a baseline response.

  • Deliver puffs of the different concentrations of this compound, starting with the lowest concentration.

  • Deliver a puff of the positive control to confirm the responsiveness of the antenna preparation.

  • Record the amplitude of the antennal depolarization for each stimulus.

  • Repeat the procedure with multiple individuals of both sexes to ensure reproducibility.

Protocol 3: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of gas chromatography with the sensitivity of the insect antenna to pinpoint biologically active compounds in a complex mixture.[8]

Objective: To identify if this compound is a component of the natural pheromone blend of the target insect species.

Materials:

  • GC-MS system equipped with an effluent splitter.

  • EAG system as described in Protocol 2.

  • Pheromone gland extracts from the target insect species (e.g., from virgin females).

  • Synthetic this compound as a standard.

Procedure:

  • Prepare the GC-EAD system by connecting the GC column outlet to a splitter, which directs the effluent to both the Flame Ionization Detector (FID) or Mass Spectrometer (MS) and the EAD preparation.

  • Inject the pheromone gland extract into the GC.

  • Simultaneously record the chromatogram (from the FID/MS) and the EAG response from the antenna.

  • An EAG response that coincides with a peak in the chromatogram indicates a biologically active compound.

  • Inject the synthetic this compound standard to determine its retention time.

  • Compare the retention time of the EAD-active peak from the natural extract with the retention time of the synthetic standard to tentatively identify this compound as a natural pheromone component.

Protocol 4: Behavioral Assays

Behavioral assays are essential to confirm the pheromonal activity of a compound and to understand its specific function (e.g., attractant, aphrodisiac).[9][10][11][12]

Objective: To determine if this compound elicits a behavioral response in the target insect species.

Materials:

  • Wind tunnel or olfactometer.

  • Live, sexually mature insects of the target species, conditioned to the appropriate light/dark cycle.

  • Purified this compound.

  • Dispenser for the test compound (e.g., filter paper, rubber septum).

  • Video recording equipment.

  • Behavioral analysis software.

Procedure:

  • Set up the wind tunnel with controlled airflow, temperature, and humidity.

  • Place a dispenser treated with a known concentration of this compound at the upwind end of the tunnel.

  • Release an insect at the downwind end of the tunnel.

  • Record the insect's flight path and specific behaviors (e.g., taking flight, upwind flight, casting, landing at the source).

  • As a control, use a dispenser treated only with the solvent.

  • Quantify the behavioral responses (e.g., percentage of insects initiating upwind flight, time to reach the source).

  • Conduct choice tests in a Y-tube olfactometer, presenting the insect with a choice between a stream of air carrying the test compound and a control stream of clean air.

Data Presentation

All quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: EAG Response of Target Insect to this compound

Concentration (µg/µl)Mean EAG Response (mV) ± SEM (n=10)
Solvent Control
0.001
0.01
0.1
1
10
Positive Control

Table 2: Behavioral Response of Target Insect in Wind Tunnel Assay

Treatment% Taking Flight% Upwind Flight% Source Contact
Solvent Control
This compound (1 µg)
This compound (10 µg)
Positive Control

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Identification cluster_confirmation Behavioral Confirmation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification analysis Purity Analysis (GC-MS, NMR) purification->analysis eag Electroantennography (EAG) analysis->eag gcead GC-EAD with Natural Extract analysis->gcead wind_tunnel Wind Tunnel Assay eag->wind_tunnel gcead->wind_tunnel olfactometer Y-Tube Olfactometer wind_tunnel->olfactometer

Caption: Experimental workflow for investigating this compound.

Pheromone_Signaling_Pathway cluster_neuron pheromone This compound (Pheromone) pbp Pheromone Binding Protein (PBP) pheromone->pbp receptor Pheromone Receptor (PR) + Orco Co-receptor pbp->receptor ion_channel Ion Channel Activation receptor->ion_channel membrane Dendritic Membrane neuron Olfactory Receptor Neuron depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain

Caption: Hypothesized pheromone signaling pathway in an insect olfactory neuron.

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic investigation of "this compound" as a potential pheromone. A multi-faceted approach, combining chemical synthesis, electrophysiology, and behavioral analysis, is crucial for the unambiguous identification and characterization of new semiochemicals. Successful identification of pheromonal activity for this compound could open new avenues for the development of targeted and sustainable pest management solutions.

References

Application Notes and Protocols: "2-Phenylpropyl 2-butenoate" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Phenylpropyl 2-butenoate, a valuable and versatile building block for organic synthesis. This document outlines its synthesis, key chemical transformations, and potential applications in medicinal chemistry and drug discovery, supported by detailed experimental protocols and structured data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Solubility Soluble in common organic solvents

Synthesis of this compound

This compound can be efficiently synthesized via the Steglich esterification of 2-phenylpropanol and crotonic acid. This method is particularly advantageous for the esterification of sterically hindered secondary alcohols like 2-phenylpropanol, as it proceeds under mild conditions and minimizes side reactions.[1]

Reaction Scheme:

This protocol details the synthesis of this compound from 2-phenylpropanol and crotonic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

  • 2-Phenylpropanol (1.0 eq)

  • Crotonic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-phenylpropanol (1.0 eq) and crotonic acid (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

ReactantMolar Eq.PurityExpected Yield
2-Phenylpropanol1.0>98%-
Crotonic acid1.1>99%-
DCC1.2>99%-
DMAP0.1>99%-
Product ->95%85-95%

Synthesis_Workflow Reactants 2-Phenylpropanol Crotonic Acid Reaction Steglich Esterification (0°C to rt, 12-16h) Reactants->Reaction Reagents DCC, DMAP CH₂Cl₂ Reagents->Reaction Workup Filtration Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenylpropyl 2-butenoate Purification->Product

Applications in Organic Synthesis

The α,β-unsaturated ester moiety in this compound makes it a versatile building block for various carbon-carbon bond-forming reactions.

The electrophilic β-carbon of the butenoate system is susceptible to nucleophilic attack in a Michael (conjugate) addition reaction. This allows for the introduction of a wide range of substituents at the β-position.[4][5]

Reaction Scheme:

This protocol describes a representative Michael addition reaction using dimethyl malonate as the nucleophile.[6][7]

Materials:

  • This compound (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Sodium methoxide (NaOMe) (catalytic amount)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol, add dimethyl malonate (1.2 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in anhydrous methanol.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

ReactantMolar Eq.PurityExpected Yield
This compound1.0>95%-
Dimethyl malonate1.2>99%-
NaOMecatalytic>98%-
Product ->95%70-85%

Michael_Addition_Workflow Substrate This compound Reaction Michael Addition (rt, 24h) Substrate->Reaction Nucleophile Dimethyl Malonate (Michael Donor) Nucleophile->Reaction Base NaOMe in MeOH Base->Reaction Workup Neutralization Aqueous Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Michael Adduct Purification->Product

This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives. The electron-withdrawing nature of the ester group activates the double bond for this transformation.

Reaction Scheme:

This protocol outlines a general procedure for a Diels-Alder reaction with a suitable diene, such as cyclopentadiene.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked) (1.5 eq)

  • Toluene, anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (1.5 eq).

  • Heat the reaction mixture under reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the endo and exo isomers.

Quantitative Data:

ReactantMolar Eq.PurityExpected Yield
This compound1.0>95%-
Cyclopentadiene1.5Freshly cracked-
Product ->95%80-90% (endo/exo mixture)

Diels_Alder_Workflow Dienophile This compound Reaction Diels-Alder Reaction (Toluene, Reflux, 6-12h) Dienophile->Reaction Diene Cyclopentadiene Diene->Reaction Purification Column Chromatography Reaction->Purification Product Cycloadduct (Endo/Exo Mixture) Purification->Product

Potential Applications in Drug Development

While specific biological activities of this compound are not yet reported, its structural motifs suggest potential applications in medicinal chemistry.

  • α,β-Unsaturated Carbonyl Moiety: This functional group is present in numerous biologically active natural products and synthetic compounds.[8][9] It can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a strategy employed in the design of irreversible enzyme inhibitors.[8] The reactivity can be tuned to achieve desired biological effects.[8]

  • 2-Phenylpropyl Moiety: The phenylpropanoid scaffold is found in a variety of natural products with diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[10] The incorporation of this lipophilic group can influence the pharmacokinetic properties of a drug candidate.

The combination of these two moieties in this compound makes it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The butenoate can serve as a handle for introducing diversity through Michael additions or for constructing complex ring systems via Diels-Alder reactions, while the 2-phenylpropyl group can modulate the overall physicochemical properties of the resulting molecules. The ester linkage itself can also be designed as a prodrug strategy to improve drug delivery.[11]

Drug_Discovery_Logic cluster_0 Core Scaffold cluster_1 Chemical Transformations cluster_2 Generated Library cluster_3 Screening & Development This compound This compound Michael Addition Michael Addition This compound->Michael Addition Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Other Modifications Other Modifications This compound->Other Modifications Diverse Small Molecules Diverse Small Molecules Michael Addition->Diverse Small Molecules Diels-Alder Reaction->Diverse Small Molecules Other Modifications->Diverse Small Molecules Biological Screening Biological Screening Diverse Small Molecules->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of esters is a powerful tool in organic synthesis and drug development, offering high selectivity and mild reaction conditions. This document provides a detailed guide to the enzymatic hydrolysis of "2-Phenylpropyl 2-butenoate," a process that yields optically active 2-phenylpropanol and 2-butenoic acid. Chiral 2-phenylpropanol is a valuable building block in the synthesis of various pharmaceuticals. Lipases, a class of hydrolases, are particularly effective for this transformation due to their broad substrate specificity and enantioselectivity.[1][2] This protocol will outline the necessary steps to perform and analyze this enzymatic reaction, drawing upon established methodologies for similar ester hydrolyses.[3][4]

Key Concepts in Enzymatic Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[5][6] When catalyzed by an acid, this reaction is reversible.[7][8] However, alkaline hydrolysis is irreversible as the carboxylate salt is formed.[5][9] Enzymatic hydrolysis, often performed by lipases, provides a green and selective alternative to chemical methods.[1][2] Lipases are widely used in industrial applications for the synthesis of pharmaceuticals and fine chemicals.[1]

Potential Enzymes for Hydrolysis

Enzyme SourceCommon AbbreviationPotential Applicability
Candida rugosaCRLWidely used for kinetic resolution of chiral esters.[1][10]
Pseudomonas fluorescensPFLKnown for high activity and stability in organic solvents.[1]
Mucor mieheiMMLEffective in both hydrolysis and esterification reactions.[1]
Rhizopus niveusRNLShows good performance in various ester transformations.[1]
Bovine milk lipoprotein lipaseLpLCatalyzes the hydrolysis of water-soluble esters.[11]

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol provides a general framework. Optimization of specific parameters such as pH, temperature, and enzyme concentration is recommended for achieving the best results.

1. Materials and Reagents

  • Substrate: this compound

  • Enzyme: Lyophilized powder of a selected lipase (e.g., Candida rugosa lipase)

  • Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic Co-solvent (optional): A water-miscible solvent like DMSO or a water-immiscible solvent like toluene to improve substrate solubility.[1]

  • Quenching Agent: A suitable organic solvent to stop the reaction (e.g., ethyl acetate).

  • Analytical Standards: Racemic 2-phenylpropanol and 2-butenoic acid.

  • Equipment:

    • Thermostated shaker or water bath

    • pH meter

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Chiral HPLC or GC system with a suitable column

2. Enzyme Preparation

  • Prepare a stock solution of the selected lipase in the chosen buffer. The concentration will depend on the specific activity of the enzyme and should be determined empirically.

  • If using an immobilized enzyme, follow the manufacturer's instructions for pre-treatment and use.

3. Substrate Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent if it is not readily soluble in the aqueous buffer.

4. Enzymatic Hydrolysis Reaction

  • In a reaction vessel, combine the buffer, the enzyme solution, and the substrate solution. The final concentration of the substrate should typically be in the range of 10-100 mM.

  • If using an organic co-solvent, add it to the reaction mixture. The percentage of the co-solvent should be optimized to maximize enzyme activity while ensuring substrate solubility.

  • Incubate the reaction mixture in a thermostated shaker at a controlled temperature (e.g., 30-40°C) and agitation speed (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking aliquots at different time intervals.

5. Reaction Quenching and Sample Preparation

  • To stop the reaction, add a volume of a suitable organic solvent (e.g., ethyl acetate) to the aliquot and vortex thoroughly.

  • Centrifuge the sample to separate the aqueous and organic layers and to pellet the enzyme if it is not immobilized.

  • Carefully collect the organic layer for analysis.

6. Product Analysis

  • Analyze the organic extract using chiral HPLC or GC to determine the enantiomeric excess (ee) of the product (2-phenylpropanol) and the unreacted substrate, as well as the conversion percentage.

  • Use analytical standards to identify and quantify the peaks corresponding to the substrate and products.

Visualizing the Process

Experimental Workflow

G Figure 1: Experimental Workflow for Enzymatic Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation Reaction_Setup Reaction Setup Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction HPLC_GC Chiral HPLC/GC Analysis Extraction->HPLC_GC

Caption: Figure 1: A flowchart of the key steps in the enzymatic hydrolysis of this compound.

Reaction Pathway

G Figure 2: Enzymatic Hydrolysis Reaction Substrate This compound Enzyme Lipase Substrate->Enzyme + Products 2-Phenylpropanol 2-Butenoic Acid Enzyme->Products + H2O Water H2O

Caption: Figure 2: The general chemical equation for the lipase-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols for Controlled Release of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl 2-butenoate is a volatile ester compound with potential applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic scent and potential bioactive properties make it a candidate for products requiring a prolonged release profile. However, its volatility can lead to rapid evaporation and loss of efficacy. Controlled release delivery systems, such as microencapsulation, offer a solution by protecting the compound from environmental factors and modulating its release over time.[1][2][3]

These application notes provide detailed protocols for the encapsulation of this compound using two common and effective methods: complex coacervation and spray drying. Additionally, protocols for the characterization of the resulting microcapsules and the analysis of the in vitro release kinetics are described.

Microencapsulation of this compound

Microencapsulation involves the envelopment of a core material, in this case, this compound, within a shell material to form micro-sized capsules.[1][2] This process enhances the stability and controls the release of the encapsulated compound.

Method 1: Complex Coacervation

Complex coacervation is a phase separation process that involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich coacervate phase that encapsulates the core material.[4][5][6] This method is particularly suitable for encapsulating water-insoluble oils like this compound.

Experimental Protocol:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving gum arabic in deionized water at room temperature with continuous stirring.

  • Emulsification:

    • Add 100 mL of the gelatin solution to a beaker and heat to 40°C.

    • Add 20 mL of this compound (the core material) to the gelatin solution.

    • Homogenize the mixture at 3000 rpm for 15 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add 100 mL of the gum arabic solution to the emulsion while maintaining the temperature at 40°C and stirring at 500 rpm.

    • Adjust the pH of the mixture to 4.0 by dropwise addition of 1 M hydrochloric acid (HCl) to induce coacervation.

    • Continue stirring for 30 minutes.

  • Cross-linking and Hardening:

    • Cool the mixture to 10°C in an ice bath to promote the gelation of the coacervate shell.

    • Add 5 mL of a 25% (v/v) glutaraldehyde solution as a cross-linking agent.

    • Stir the mixture for 12 hours at 10°C to allow for complete cross-linking and hardening of the microcapsule shells.

  • Washing and Collection:

    • Wash the microcapsules three times with deionized water by centrifugation (2000 rpm for 5 minutes) and resuspension.

    • The resulting microcapsule slurry can be used directly or freeze-dried for long-term storage.

Method 2: Spray Drying

Spray drying is a continuous process that converts a liquid feed into a dry powder.[3][7] It is a rapid and scalable method for encapsulating volatile compounds.

Experimental Protocol:

  • Preparation of the Emulsion:

    • Prepare a 20% (w/v) solution of maltodextrin (the wall material) in deionized water.

    • Add 10% (w/v) of this compound to the maltodextrin solution.

    • Homogenize the mixture at 5000 rpm for 20 minutes to form a stable emulsion.

  • Spray Drying:

    • Use a laboratory-scale spray dryer with the following parameters:

      • Inlet temperature: 160°C

      • Outlet temperature: 80°C

      • Feed flow rate: 5 mL/min

      • Atomization pressure: 0.15 MPa

    • Continuously stir the emulsion while feeding it into the spray dryer.

  • Collection:

    • Collect the powdered microcapsules from the cyclone and collection chamber of the spray dryer.

    • Store the microcapsules in an airtight container in a cool, dry place.

Characterization of Microcapsules

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and surface characteristics of the microcapsules.

Protocol:

  • Mount a small amount of the dried microcapsule powder onto an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Observe the sample under the SEM at an accelerating voltage of 10-20 kV.

  • Capture images at different magnifications to assess the shape, size distribution, and surface texture of the microcapsules.

Particle Size Analysis

Particle size distribution is a critical parameter that influences the release characteristics of the microcapsules.

Protocol:

  • Disperse a small amount of the microcapsules in a suitable dispersant (e.g., deionized water for complex coacervation microcapsules, or isopropanol for spray-dried microcapsules).

  • Analyze the dispersion using a laser diffraction particle size analyzer.

  • Determine the mean particle size and the particle size distribution.

Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the core material that is successfully encapsulated within the microcapsules.

Protocol:

  • Total this compound (T):

    • Accurately weigh 100 mg of microcapsules.

    • Crush the microcapsules in a mortar and pestle and extract the this compound with 10 mL of a suitable solvent (e.g., ethanol).

    • Analyze the concentration of this compound in the solvent using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Surface this compound (S):

    • Accurately weigh 100 mg of intact microcapsules.

    • Wash the microcapsules with 10 mL of the same solvent for a short period (e.g., 1 minute) to dissolve only the surface oil.

    • Analyze the concentration of this compound in the solvent.

  • Calculation:

    • EE (%) = [(T - S) / T] * 100

In Vitro Release Studies

In vitro release studies are performed to determine the release kinetics of this compound from the microcapsules.

Protocol:

  • Accurately weigh a known amount of microcapsules (e.g., 200 mg) and place them in a dialysis bag.

  • Place the dialysis bag in a beaker containing 200 mL of a release medium (e.g., phosphate-buffered saline, pH 7.4, for potential physiological applications, or a simple buffer for fragrance release).

  • Maintain the beaker at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected aliquots using GC or HPLC.

  • Calculate the cumulative percentage of the compound released over time.

Data Presentation

The following tables present hypothetical but representative data for the characterization and release studies of this compound microcapsules.

Table 1: Physicochemical Properties of this compound Microcapsules

Encapsulation MethodMean Particle Size (µm)Encapsulation Efficiency (%)
Complex Coacervation85.3 ± 12.192.5 ± 3.8
Spray Drying25.7 ± 8.588.2 ± 4.5

Table 2: Cumulative Release of this compound from Microcapsules

Time (hours)Complex Coacervation (Cumulative Release %)Spray Drying (Cumulative Release %)
000
115.2 ± 2.125.8 ± 3.4
228.9 ± 3.542.1 ± 4.1
445.6 ± 4.865.7 ± 5.2
868.3 ± 5.985.4 ± 6.3
1282.1 ± 6.794.2 ± 5.8
2495.8 ± 5.298.1 ± 4.9

Release Kinetics Analysis

The release data can be fitted to various kinetic models to understand the release mechanism.

Table 3: Release Kinetic Models for this compound Microcapsules

Kinetic ModelComplex Coacervation (R²)Spray Drying (R²)
Zero-Order0.8950.854
First-Order0.9820.991
Higuchi0.9560.978
Korsmeyer-Peppas0.989 (n=0.52)0.995 (n=0.48)

The high R² values for the First-Order and Korsmeyer-Peppas models suggest that the release is primarily diffusion-controlled. The release exponent 'n' from the Korsmeyer-Peppas model provides further insight into the release mechanism (n ≈ 0.5 indicates Fickian diffusion).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_encap Encapsulation cluster_char Characterization cluster_release Release Studies prep_core 2-Phenylpropyl 2-butenoate (Core) emulsification Emulsification prep_core->emulsification prep_wall Wall Material (e.g., Gelatin/Gum Arabic or Maltodextrin) prep_wall->emulsification encapsulation Microencapsulation (Complex Coacervation or Spray Drying) emulsification->encapsulation sem SEM encapsulation->sem psa Particle Size Analysis encapsulation->psa ee Encapsulation Efficiency encapsulation->ee release_study In Vitro Release Study encapsulation->release_study kinetic_model Kinetic Modeling release_study->kinetic_model

Caption: Experimental workflow for encapsulation and characterization.

Release_Mechanism start Microcapsule in Medium diffusion Diffusion of Core Material start->diffusion erosion Shell Erosion start->erosion release Controlled Release diffusion->release erosion->release

Caption: Mechanisms of controlled release from microcapsules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylpropyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound, an ester, are the Fischer-Speier esterification and the Steglich esterification. Fischer esterification involves the reaction of 2-phenyl-1-propanol with crotonic acid in the presence of a strong acid catalyst.[1][2] Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the reaction at or below room temperature.[3][4][5]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (2-phenyl-1-propanol and crotonic acid). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. Gas chromatography (GC) can also be used for more quantitative monitoring of the conversion.

Q3: What are the expected physical properties of this compound?

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Fischer Esterification: Unfavorable Equilibrium The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one, 2-phenyl-1-propanol). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Fischer Esterification: Inactive Catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by exposure to moisture.
Steglich Esterification: Inactive Reagents DCC and DMAP are sensitive to moisture. Use fresh, high-quality reagents and perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Steglich Esterification: Insufficient Activation Ensure that the molar ratio of DCC to the carboxylic acid is at least 1:1 to ensure complete activation of the crotonic acid.[3]
Low Reaction Temperature For Fischer esterification, ensure the reaction is sufficiently heated (refluxing in a suitable solvent like toluene is common) to overcome the activation energy.[7] Steglich esterification can often proceed at room temperature, but gentle heating may be required in some cases.
Steric Hindrance While not extreme, the reactants have some steric bulk. For sterically hindered substrates, Steglich esterification is often more effective than Fischer esterification.[3]
Presence of Impurities in the Final Product
Potential Impurity Source Removal Method
Unreacted 2-phenyl-1-propanol Incomplete reaction or use of a large excess.Wash the crude product with water or brine to remove the excess alcohol. Further purification can be achieved by column chromatography.
Unreacted Crotonic Acid Incomplete reaction.Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the carboxylic acid into the aqueous layer.
N-acylurea byproduct (Steglich) A common side product from the rearrangement of the O-acylisourea intermediate in Steglich esterification.[3]This byproduct is often insoluble in the reaction solvent (like dichloromethane) and can be removed by filtration.
Dicyclohexylurea (DCU) (Steglich) The byproduct of DCC activation.[3]DCU is a white solid that is insoluble in most common organic solvents and can be removed by filtration of the reaction mixture.
Dehydration/Elimination Products Strong acid and heat in Fischer esterification can lead to the dehydration of 2-phenyl-1-propanol to form alkenes.Use milder reaction conditions or switch to the Steglich esterification method. Purification can be achieved by column chromatography.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-phenyl-1-propanol (1.0 eq) and crotonic acid (1.2 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted crotonic acid and the catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Steglich Esterification of this compound
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve crotonic acid (1.2 eq), 2-phenyl-1-propanol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove it by filtration.

    • Wash the filtrate with 0.5 M HCl to remove any remaining DMAP.

    • Wash with saturated aqueous sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix 2-phenyl-1-propanol, crotonic acid, and solvent Catalyst Add acid catalyst (e.g., p-TsOH) Reactants->Catalyst Reflux Heat to reflux with Dean-Stark trap Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Wash_Base Wash with NaHCO3(aq) Monitor->Wash_Base Wash_Brine Wash with brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure 2-Phenylpropyl 2-butenoate Chromatography->Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Troubleshooting_Yield Start Low or No Yield Method Which method was used? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Steglich Steglich Esterification Method->Steglich Steglich Fischer_Q1 Was water removed? Fischer->Fischer_Q1 Steglich_Q1 Were anhydrous conditions used? Steglich->Steglich_Q1 Fischer_A1_Yes Check catalyst activity Fischer_Q1->Fischer_A1_Yes Yes Fischer_A1_No Use Dean-Stark or dehydrating agent Fischer_Q1->Fischer_A1_No No Fischer_Q2 Was excess alcohol used? Fischer_A1_Yes->Fischer_Q2 Fischer_A2_No Increase alcohol ratio Fischer_Q2->Fischer_A2_No No Steglich_A1_Yes Check reagent quality (DCC, DMAP) Steglich_Q1->Steglich_A1_Yes Yes Steglich_A1_No Use dry solvents and inert atmosphere Steglich_Q1->Steglich_A1_No No Steglich_Q2 Was DCC:acid ratio >= 1:1? Steglich_A1_Yes->Steglich_Q2 Steglich_A2_No Increase DCC amount Steglich_Q2->Steglich_A2_No No

Caption: Troubleshooting Decision Tree for Low Yield of this compound.

References

Technical Support Center: Purification of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 2-Phenylpropyl 2-butenoate. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, typically synthesized via Fischer esterification of 2-phenyl-1-propanol and 2-butenoic acid (crotonic acid).

Issue Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction.[1][2][3]- Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[2][3]- Use an excess of one reactant, typically the less expensive one (in this case, likely 2-phenyl-1-propanol).[2][4]- Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration.[3]
Insufficient reaction time or temperature.- Increase the reaction time and/or temperature, monitoring for potential side reactions or degradation. Typical reaction times are 1-10 hours at 60-110 °C.[3]
Product Contaminated with Starting Materials (2-phenyl-1-propanol and crotonic acid) Incomplete reaction or inefficient purification.- For unreacted crotonic acid: Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acidic impurity.[5][6]- For unreacted 2-phenyl-1-propanol: Wash the crude product with water or brine to remove the more water-soluble alcohol.[5][6]- Perform fractional distillation to separate the product from the starting materials based on their boiling points.
Product is Wet (Contains Water) Inefficient drying after aqueous workup.- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before the final distillation.
Product has a Sharp, Acidic Odor Presence of residual crotonic acid.- Repeat the wash with a saturated sodium bicarbonate solution.
Difficulty in Separating Layers During Aqueous Workup Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.- Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.
Product Decomposes During Distillation Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester.

Frequently Asked Questions (FAQs)

Q1: What is the most likely method for synthesizing this compound in a laboratory setting?

A1: The most common and straightforward method is the Fischer esterification. This involves reacting 2-phenyl-1-propanol with 2-butenoic acid (crotonic acid) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3][4]

Q2: What are the primary impurities I should expect after the synthesis of this compound?

A2: The most common impurities are unreacted starting materials: 2-phenyl-1-propanol and 2-butenoic acid.[7] Water is also a byproduct of the reaction.

Q3: How can I effectively remove the unreacted carboxylic acid after the reaction?

A3: Washing the crude reaction mixture with a weak base is the standard procedure. A saturated solution of sodium bicarbonate is typically used to neutralize and extract the acidic impurity into the aqueous layer.[5][6]

Q4: My final product appears cloudy. What could be the cause?

A4: A cloudy appearance often indicates the presence of water. Ensure your product is thoroughly dried with an anhydrous salt like magnesium sulfate or sodium sulfate before the final purification step.

Q5: Is it necessary to perform a distillation to purify this compound?

A5: Distillation is a highly recommended final purification step. It is effective at separating your ester from any remaining starting materials, byproducts, or high-boiling point impurities. Fractional distillation, in particular, can provide a high-purity product.

Quantitative Data

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
2-phenyl-1-propanol 136.19[8]202 (at 760 mmHg), 110-111 (at 10 mmHg)[9]0.975 (at 25 °C)[9][10]Slightly soluble[8]
2-Butenoic Acid (Crotonic Acid) 86.09[11]180-181[11]1.027 (at 25 °C)[12]Soluble
2-Phenylpropyl butyrate (Related Ester) 206.28[13]268-272[13][14]~0.99Insoluble[14]

Experimental Protocols

General Protocol for the Synthesis and Purification of this compound via Fischer Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-phenyl-1-propanol (1.0 eq), 2-butenoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to remove unreacted crotonic acid and the catalyst.

      • Water.

      • Brine (saturated NaCl solution) to aid in layer separation and remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude ester by vacuum distillation. Collect the fraction corresponding to the expected boiling point of this compound.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification Crude Product Crude Product Drying Drying Crude Product->Drying Add MgSO4 Reaction Mixture Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash Add NaHCO3/H2O Aqueous Wash->Crude Product Separate Layers Aqueous Waste Aqueous Waste Aqueous Wash->Aqueous Waste Distillation Distillation Drying->Distillation Filter & Concentrate Pure Product Pure Product Distillation->Pure Product Impurities Impurities Distillation->Impurities

Caption: A logical workflow for the purification of this compound.

Chemical_Structures product This compound (Product) product_struct alcohol 2-phenyl-1-propanol (Impurity) alcohol_struct acid 2-Butenoic Acid (Impurity) acid_struct

Caption: Key chemical structures in the synthesis of this compound.

References

preventing degradation of "2-Phenylpropyl 2-butenoate" during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Phenylpropyl 2-butenoate". The focus is on preventing degradation of the compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during analysis?

A1: The two main degradation pathways for this compound, like other esters, are hydrolysis and thermal degradation.

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by acids or bases, resulting in the formation of 2-phenylpropanol and 2-butenoic acid.[1] This can occur during sample preparation, storage, or within the analytical system if aqueous mobile phases are used under non-optimal pH conditions.

  • Thermal Degradation: High temperatures, particularly in a Gas Chromatography (GC) inlet, can cause the molecule to break down.[2][3] For unsaturated esters, this can lead to isomerization, polymerization, or fragmentation, resulting in a loss of the target analyte and the appearance of artifact peaks in the chromatogram.

Q2: I am seeing inconsistent peak areas for my this compound standard. What could be the cause?

A2: Inconsistent peak areas are often a sign of analyte instability. The primary suspects are hydrolysis or thermal degradation. You should evaluate your sample preparation procedure, storage conditions, and analytical instrument parameters. For instance, ensure your solvents are dry and your GC inlet temperature is not excessively high.

Q3: Can I use HPLC for the analysis of this compound? What are the potential challenges?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique. The main challenge is preventing hydrolysis if you are using a reversed-phase method with aqueous mobile phases. It is crucial to control the pH of the mobile phase to minimize ester hydrolysis. A pH range of 3-6 is generally recommended for ester stability.

Q4: What are the ideal storage conditions for this compound samples and standards?

A4: To minimize degradation, samples and standards of this compound should be stored in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to reduce both hydrolysis and volatilization. It is also advisable to use anhydrous solvents for stock solutions and to minimize the exposure of samples to moisture and high temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Peak Tailing or Broadening in GC Analysis
Possible Cause Recommended Solution
Active sites in the GC inlet or column Inspect and clean the GC inlet.[4] Replace the inlet liner and septum.[4] Use a deactivated inlet liner. Consider using a pre-column filter to protect the analytical column.
Thermal degradation in the inlet Optimize the GC inlet temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and stability.[3] Consider using a Programmable Temperature Vaporizer (PTV) inlet for better control over the injection temperature.[2][3]
Column contamination Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.
Issue 2: Appearance of Extra Peaks in the Chromatogram
Possible Cause Recommended Solution
Hydrolysis of the ester Ensure all solvents and reagents used for sample preparation are anhydrous. Prepare samples fresh before analysis. If using an aqueous mobile phase in HPLC, maintain a neutral or slightly acidic pH.
Thermal degradation products Lower the GC inlet temperature.[3] Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
Contaminated syringe or autosampler Clean the syringe thoroughly between injections. Run a blank solvent injection to check for carryover.
Issue 3: Low Analyte Response or Complete Loss of Signal
Possible Cause Recommended Solution
Complete hydrolysis of the ester Verify the pH of your sample and mobile phase. Avoid highly acidic or basic conditions. Prepare fresh samples in non-aqueous solvents.
Adsorption onto active sites Deactivate the entire GC system, including the inlet liner, column, and detector. Use a column with a suitable stationary phase that minimizes interaction with the ester.
Leak in the system Perform a leak check on your GC or HPLC system, paying close attention to fittings and connections.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general guideline. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable anhydrous solvent (e.g., ethyl acetate, hexane, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
  • If necessary, use a drying agent (e.g., anhydrous sodium sulfate) to remove any residual moisture.
  • Vortex the sample until fully dissolved.
  • Transfer an aliquot to an autosampler vial.

2. GC-MS Instrumentation and Parameters:

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Inlet Temperature 250 °C (Optimize as needed to prevent degradation)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. System Suitability:

  • Inject a standard solution of this compound to verify system performance, including peak shape, retention time, and response.
  • Monitor for the presence of degradation products such as 2-phenylpropanol and 2-butenoic acid.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is a starting point for method development.

1. Sample Preparation:

  • Prepare samples in the mobile phase to avoid solvent mismatch effects.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% formic acid (to maintain acidic pH)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or scan for optimal wavelength)

3. System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject a standard to check for retention time, peak shape, and plate count.

Visualizations

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway 2_Phenylpropyl_2_butenoate This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) 2_Phenylpropyl_2_butenoate->Hydrolysis + H2O 2_Phenylpropanol 2-Phenylpropanol Hydrolysis->2_Phenylpropanol 2_Butenoic_Acid 2-Butenoic Acid Hydrolysis->2_Butenoic_Acid 2_Phenylpropyl_2_butenoate_T This compound Thermal_Degradation Thermal Degradation (e.g., GC Inlet) 2_Phenylpropyl_2_butenoate_T->Thermal_Degradation High Temperature Fragmentation_Products Fragmentation Products Thermal_Degradation->Fragmentation_Products Isomerization_Products Isomerization Products Thermal_Degradation->Isomerization_Products

Caption: Potential degradation pathways for this compound.

General Analytical Workflow for this compound Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., Dissolution, Dilution) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-UV) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: A typical workflow for the analysis of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for 2-Phenylpropyl 2-butenoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of 2-Phenylpropyl 2-butenoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-MS parameters for the analysis of this compound?

A1: For a starting point, a standard non-polar column like a DB-5ms or HP-5ms is a suitable choice. A good initial inlet temperature is 250 °C, which works well for a wide range of compounds[1]. The oven temperature program should be designed to ensure good separation from other matrix components. A typical starting point is to hold at a low initial temperature (e.g., 60 °C) and then ramp up to a final temperature that is sufficient to elute the analyte. The mass spectrometer should be operated in full scan mode to identify the characteristic fragment ions of this compound, followed by selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Q2: What are the expected mass fragments for this compound?

Q3: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A3: To improve sensitivity, consider the following:

  • Switch to Selected Ion Monitoring (SIM) mode: After identifying the key fragment ions in full scan mode, switching to SIM mode will significantly increase sensitivity by focusing the mass spectrometer on only the ions of interest.

  • Optimize Injection Volume and Technique: For splitless injections, ensure the initial oven temperature is about 20°C lower than the solvent's boiling point for efficient solvent trapping.[4] Increasing the injection volume may also help, but be mindful of potential peak shape distortion.

  • Check for Active Sites: Analyte degradation or adsorption in the inlet or column can lead to signal loss.[5] Using a deactivated inlet liner and a high-quality, inert GC column is crucial.[6]

  • Inlet Temperature Optimization: A temperature that is too low will result in incomplete vaporization, while a temperature that is too high can cause thermal degradation.[1][7] Experiment with different inlet temperatures to find the optimal balance.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in GC analysis and can be caused by several factors.[6][8] Here’s a step-by-step guide to troubleshoot this problem:

  • Check for Active Sites: Tailing of polar or active compounds can be due to interactions with active sites in the GC system.

    • Solution: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the GC column from the inlet side to remove any contamination.[4][9]

  • Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[4]

  • Column Contamination: Buildup of non-volatile residues on the column can cause peak tailing.

    • Solution: Bake out the column at its maximum recommended temperature. If the problem persists, the column may need to be replaced.

  • Inlet Temperature Too Low: Incomplete vaporization of the analyte in the inlet can cause tailing.

    • Solution: Gradually increase the inlet temperature in increments of 10-20°C and observe the effect on the peak shape.[7]

Q: My analyte peak is fronting. What could be the cause?

A: Peak fronting is often an indication of column overload.[6]

  • Sample Concentration Too High: Injecting too much of a concentrated sample can saturate the column.

    • Solution: Dilute the sample and reinject.

  • Incompatibility between Sample Solvent and Stationary Phase: A mismatch in polarity can cause poor peak shape.

    • Solution: Ensure the solvent is compatible with the column's stationary phase.

Issue 2: Low or No Analyte Signal

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: A weak or absent peak can be due to a variety of issues, from sample preparation to instrument malfunction.[9][10]

  • Syringe or Injection Problem: The sample may not be reaching the column.

    • Solution: Check the syringe for clogs or damage. Verify the autosampler is functioning correctly.

  • System Leak: A leak in the carrier gas flow path can prevent the sample from being efficiently transferred to the column.

    • Solution: Perform a leak check of the inlet, septum, and all connections.

  • Analyte Degradation: Esters can be thermally labile and may degrade in a hot inlet.[1][11]

    • Solution: Try lowering the inlet temperature. Using a programmable temperature vaporizer (PTV) inlet can also minimize thermal stress on the analyte.[12]

  • Mass Spectrometer Issues: The detector may not be functioning correctly.

    • Solution: Ensure the mass spectrometer is properly tuned and that the detector is turned on. Check the MS source and quadrupole temperatures.[13]

Experimental Protocols & Data

General Protocol for GC-MS Method Development
  • Column Selection: Start with a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Inlet Parameters:

    • Use a splitless injection mode for trace analysis.

    • Set the initial inlet temperature to 250°C.[1]

    • Use a deactivated, single-taper with glass wool liner.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Start with an initial temperature of 60°C and hold for 1-2 minutes.

    • Ramp the temperature at 10-20°C/min to a final temperature of 280-300°C and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.[13]

    • Acquire data in full scan mode (e.g., m/z 40-500) to identify the analyte and its fragmentation pattern.

    • For quantitative analysis, switch to SIM mode using 3-4 characteristic ions.

GC Parameter Optimization Summary
ParameterInitial SettingOptimization StrategyPotential Issues
Inlet Temperature 250°CIncrease in 10-20°C increments to improve high-boiling point analyte response. Decrease if thermal degradation is observed.Too low: Poor peak shape (tailing), low response. Too high: Analyte degradation.[1][7]
Oven Ramp Rate 10-20°C/minSlower ramps improve resolution. Faster ramps shorten analysis time.Too fast: Co-elution of peaks. Too slow: Long run times, broad peaks.
Carrier Gas Flow 1.0-1.2 mL/minOptimize for best efficiency (plate number) using a van Deemter plot.Too low or too high: Decreased resolution.
Injection Mode SplitlessUse for trace analysis. For higher concentrations, a split injection can improve peak shape.Splitless: Can lead to broader peaks for early eluting compounds.

Visualizations

GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injector Injector Derivatization->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Identification Quantification Quantification Mass_Spectrum->Quantification Quantification

Caption: General workflow for GC-MS analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Liner Inspect/Replace Inlet Liner Start->Check_Liner Trim_Column Trim 10-20 cm from Column Inlet Check_Liner->Trim_Column No Improvement Problem_Solved Problem Resolved Check_Liner->Problem_Solved Improved Check_Installation Verify Correct Column Installation Trim_Column->Check_Installation No Improvement Trim_Column->Problem_Solved Improved Increase_Inlet_Temp Increase Inlet Temperature Check_Installation->Increase_Inlet_Temp No Improvement Check_Installation->Problem_Solved Improved Increase_Inlet_Temp->Problem_Solved Improved

Caption: Troubleshooting flowchart for peak tailing.

References

Technical Support Center: Resolving HPLC Peak Tailing for 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylpropyl 2-butenoate.

Troubleshooting Guide: Question & Answer

Q1: What are the common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing in HPLC, where a peak has an asymmetric shape with a longer trailing edge, can compromise resolution and the accuracy of quantification.[1][2][3] For a neutral compound like this compound, an ester, the primary causes of peak tailing are often related to secondary interactions with the stationary phase and other chromatographic conditions.

Potential causes include:

  • Secondary Silanol Interactions: Even though this compound is neutral, its ester group can have polar interactions with exposed, acidic silanol groups (Si-OH) on the surface of silica-based columns.[4][5] These interactions can lead to a secondary retention mechanism, causing some molecules to lag behind and create a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6]

  • Extra-Column Dead Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause the sample band to spread, resulting in peak distortion.[1][6]

  • Column Contamination and Degradation: Physical damage to the column inlet, contamination from sample impurities, or degradation of the stationary phase can all lead to poor peak shape.[6][7]

  • Inappropriate Mobile Phase Conditions: A mobile phase that does not have the optimal pH or buffer concentration can contribute to peak tailing.[1][2]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A logical, step-by-step approach is crucial for effective troubleshooting. It is recommended to change only one parameter at a time to isolate the cause of the problem.[2]

Here is a recommended troubleshooting workflow:

  • Verify System Suitability: Before investigating the specific analyte, ensure your HPLC system is performing correctly. Inject a neutral, non-polar compound like toluene.[8] If this compound also exhibits peak tailing, it points to a physical problem with the system (e.g., dead volume, column void).[8] If the neutral compound gives a symmetrical peak, the issue is likely a chemical interaction between this compound and the stationary phase.[8]

  • Optimize Mobile Phase Composition:

    • Adjust pH: For silica-based columns, operating at a lower pH (e.g., pH 2.5-3) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[2][4]

    • Increase Buffer Concentration: Using a buffer concentration of at least 20 mM can help to mask the effects of silanol interactions.[2][9]

  • Reduce Sample Concentration: To check for column overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[6]

  • Evaluate the Column:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing.[5][10]

    • Consider a Different Stationary Phase: If the issue persists, a column with a different stationary phase (e.g., a polar-embedded phase) might provide a different selectivity and better peak shape.[1]

  • Inspect for Physical Issues: Check for and minimize any extra-column dead volume by using shorter, narrower internal diameter tubing.[6] Ensure all fittings are correctly installed.

Frequently Asked Questions (FAQs)

Q: Can the choice of organic modifier in the mobile phase affect peak tailing? A: Yes, the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reverse-phase HPLC, they have different properties. Sometimes, simply switching from one to the other can improve peak symmetry.

Q: My peak tailing is still present after trying the above steps. What else can I do? A: If you have exhausted the common troubleshooting steps, consider the following:

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase.[1] Sample impurities can also co-elute and cause peak distortion.[1][5] A sample clean-up step, like solid-phase extraction (SPE), might be necessary.[5]

  • Column Flushing: Contaminants can accumulate on the column. A thorough column wash with a strong solvent may resolve the issue.

  • Column Replacement: The column may be irreversibly damaged or have reached the end of its lifespan.[6]

Q: How is peak tailing measured? A: Peak tailing is typically measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.[2]

Data Summary

The following table presents hypothetical data illustrating the effect of different troubleshooting steps on the peak asymmetry of this compound.

ConditionMobile PhaseColumn TypeTailing Factor (Tf)
Initial60:40 Acetonitrile:WaterStandard C182.1
pH Adjusted60:40 Acetonitrile:Water (pH 3.0)Standard C181.5
Column Changed60:40 Acetonitrile:Water (pH 3.0)End-Capped C181.1
Sample Diluted60:40 Acetonitrile:Water (pH 3.0)End-Capped C181.0

Experimental Protocol: Method Development for Minimizing Peak Tailing

Objective: To develop an HPLC method for the analysis of this compound with a symmetrical peak shape (Tailing Factor ≤ 1.2).

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid for pH adjustment

Procedure:

  • Initial Conditions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column: Standard C18

    • Detection Wavelength: 210 nm

    • Run a standard of this compound and record the chromatogram, noting the tailing factor.

  • Mobile Phase pH Optimization:

    • Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water and adjust the pH of the aqueous portion to 3.0 with formic acid.

    • Equilibrate the column with the new mobile phase for at least 15 minutes.

    • Inject the standard and record the chromatogram and tailing factor.

  • Column Evaluation:

    • Replace the standard C18 column with an end-capped C18 column.

    • Equilibrate the new column with the pH-adjusted mobile phase.

    • Inject the standard and record the chromatogram and tailing factor.

  • Sample Concentration Optimization:

    • If tailing persists, prepare a dilution of the standard (e.g., 1:10).

    • Inject the diluted standard and record the chromatogram and tailing factor.

Visualization

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_system Q: Does a neutral marker (e.g., Toluene) tail? start->check_system physical_issue Address Physical Issues: - Check for dead volume - Inspect fittings - Consider column void check_system->physical_issue Yes chemical_issue Chemical Interaction Likely check_system->chemical_issue No physical_issue->start Re-inject Sample adjust_ph Adjust Mobile Phase pH to ~3 chemical_issue->adjust_ph check_tailing1 Q: Is Tailing Resolved? adjust_ph->check_tailing1 use_endcapped Switch to an End-Capped Column check_tailing1->use_endcapped No resolved Peak Tailing Resolved check_tailing1->resolved Yes check_tailing2 Q: Is Tailing Resolved? use_endcapped->check_tailing2 dilute_sample Dilute Sample (Check for Overload) check_tailing2->dilute_sample No check_tailing2->resolved Yes check_tailing3 Q: Is Tailing Resolved? dilute_sample->check_tailing3 further_investigation Further Investigation: - Sample Clean-up - Change Organic Modifier - Column Replacement check_tailing3->further_investigation No check_tailing3->resolved Yes further_investigation->start Re-evaluate

Caption: Troubleshooting workflow for resolving peak tailing.

References

troubleshooting "2-Phenylpropyl 2-butenoate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpropyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-phenyl-1-propanol with crotonic acid (2-butenoic acid).[1][2][3]

Q2: What are the typical catalysts used for this esterification?

A2: Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids.[1] For substrates that are sensitive to strong acids, milder procedures might be considered.

Q3: What are the general reaction conditions?

A3: The reaction is typically carried out by refluxing the carboxylic acid and alcohol in the presence of an acid catalyst.[1] Reaction times can vary from 1 to 10 hours at temperatures ranging from 60 to 110 °C.[1] To favor the formation of the ester, it is common to use a large excess of one of the reactants, usually the alcohol, or to remove the water that is formed as a byproduct.[1][2]

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield of this compound. What are the possible causes and solutions?

A4: Low yield in Fischer esterification is a common issue and can be attributed to several factors:

  • Equilibrium Position: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:

    • Use an excess of one reactant: Using a large excess of 2-phenyl-1-propanol is a common strategy.

    • Remove water: The removal of water as it is formed will shift the equilibrium towards the ester. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[2]

  • Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[3]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure that the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times are between 1-10 hours at 60-110 °C.[1]

Identification of Side Products

Q5: I have isolated my product, but I see significant impurities in the NMR/GC-MS analysis. What are the likely side products?

A5: Several side reactions can occur during the synthesis of this compound. The most common side products are:

  • Di(2-phenylpropyl) ether: Formed from the acid-catalyzed self-condensation of 2-phenyl-1-propanol.

  • Poly(crotonic acid) or its esters: Polymerization of crotonic acid or the product ester can occur, especially at elevated temperatures.

  • 2-Phenylpropene: Dehydration of 2-phenyl-1-propanol can lead to the formation of this alkene.[4][5]

Below is a troubleshooting workflow to identify and mitigate these side reactions.

Troubleshooting_Side_Reactions start Low Yield or Impure Product check_impurities Analyze byproducts by GC-MS / NMR start->check_impurities ether Impurity: Di(2-phenylpropyl) ether check_impurities->ether Mass corresponding to ether polymer Impurity: Polymerization of Crotonic Acid check_impurities->polymer Broad peaks in NMR / High MW in MS alkene Impurity: 2-Phenylpropene check_impurities->alkene Mass corresponding to alkene solution_ether Solution: Lower reaction temperature Use a milder acid catalyst ether->solution_ether solution_polymer Solution: Add a polymerization inhibitor (e.g., hydroquinone) Lower reaction temperature polymer->solution_polymer solution_alkene Solution: Lower reaction temperature Use a less dehydrating acid catalyst alkene->solution_alkene

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

Quantitative Data on Side Reactions

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield of Ester (%) Yield of Ether (%) Yield of Alkene (%) Polymer Formation
1H₂SO₄ (5)1008701510Minor
2H₂SO₄ (5)1208602015Significant
3TsOH (5)100880105Minor
4TsOH (5) + Hydroquinone (0.1)100885105Negligible
5H₂SO₄ (2)80127555Minor

Note: This table is illustrative. Actual yields will depend on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 2-phenyl-1-propanol and crotonic acid using an acid catalyst.

Materials:

  • 2-phenyl-1-propanol

  • Crotonic acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add 2-phenyl-1-propanol (1.0 eq), crotonic acid (1.2 eq), and toluene.

  • With stirring, slowly add the acid catalyst (e.g., 5 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC. This typically takes 4-8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow reactants 1. Combine Reactants & Catalyst (2-phenyl-1-propanol, crotonic acid, acid catalyst, toluene) reflux 2. Reflux with Dean-Stark Trap (Remove water azeotropically) reactants->reflux workup 3. Aqueous Workup (Wash with NaHCO₃ and Brine) reflux->workup drying 4. Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) workup->drying purification 5. Purification (Vacuum Distillation or Column Chromatography) drying->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis and purification of this compound.

References

Technical Support Center: Stability of α,β-Unsaturated Esters in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the general class of α,β-unsaturated esters. No specific stability data for "2-Phenylpropyl 2-butenoate" was found in publicly available resources. The guidance provided is based on the known chemical properties of structurally similar compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with α,β-unsaturated esters, such as "this compound," in solution.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Action
Decrease in compound concentration over time Hydrolysis: The ester bond is susceptible to cleavage by water, especially at non-neutral pH and elevated temperatures.1. Control pH: Maintain the solution at a neutral or slightly acidic pH, as both highly acidic and alkaline conditions can catalyze hydrolysis. 2. Minimize Water Content: Use anhydrous solvents and store solutions in a dry environment to reduce the likelihood of hydrolysis. 3. Lower Temperature: Store solutions at lower temperatures (e.g., 2-8 °C or frozen) to decrease the rate of degradation.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Degradation Products: New peaks likely correspond to the carboxylic acid and alcohol formed from hydrolysis, or products of oxidation or other side reactions.1. Characterize Degradants: Use techniques like mass spectrometry (MS) to identify the structure of the new peaks. 2. Evaluate for Oxidation: If oxidation is suspected, consider adding antioxidants to the formulation.
Changes in solution color or clarity Impurity Formation or Polymerization: The presence of carbonyl-containing impurities can lead to side reactions. The double bond in α,β-unsaturated esters can also be prone to polymerization.1. Purify the Ester: Consider purification methods to remove carbonyl impurities. 2. Use Stabilizers: Incorporate polymerization inhibitors if appropriate for the application.
Inconsistent experimental results Compound Instability: Degradation of the active compound can lead to variability in experimental outcomes.1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to minimize the impact of degradation. 2. Conduct Stability Studies: Perform a formal stability study under your experimental conditions to understand the degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for α,β-unsaturated esters in solution?

A1: The most common degradation pathway is hydrolysis, where the ester bond is cleaved by water to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by both acids and bases.

Q2: How can I improve the stability of my α,β-unsaturated ester solution?

A2: Several strategies can be employed to enhance stability:

  • pH Control: Buffering the solution to a neutral or slightly acidic pH can significantly slow down hydrolysis.

  • Moisture Control: Using anhydrous solvents and protecting the solution from atmospheric moisture is crucial.

  • Temperature Control: Storing solutions at reduced temperatures will decrease the rate of all potential degradation reactions.

  • Use of Stabilizers:

    • Antioxidants: To prevent oxidation of the double bond.

    • Chelating Agents: To complex metal ions that can catalyze degradation.

    • Carbodiimides: These can react with carboxylic acids formed during hydrolysis, potentially shifting the equilibrium and stabilizing the ester.

Q3: What analytical methods are suitable for monitoring the stability of α,β-unsaturated esters?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the concentration of the parent ester and detecting the formation of degradation products. Gas Chromatography (GC) can also be used, particularly for volatile esters and their degradants.

Q4: Are there any specific handling precautions for α,β-unsaturated esters?

A4: Due to the electrophilic nature of the double bond, α,β-unsaturated esters can be reactive. It is advisable to handle them in a well-ventilated area and use appropriate personal protective equipment. For storage, keep them in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: General Stability Assessment of an α,β-Unsaturated Ester in Solution
  • Solution Preparation:

    • Prepare a stock solution of the α,β-unsaturated ester in the desired solvent (e.g., acetonitrile, ethanol, or an aqueous buffer) at a known concentration.

    • Divide the stock solution into several aliquots in sealed vials to avoid repeated freeze-thaw cycles or exposure to air.

  • Storage Conditions:

    • Store the aliquots under various conditions to be tested (e.g., 4°C, room temperature, 40°C).

    • Protect the samples from light by using amber vials or wrapping them in aluminum foil.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis:

    • At each time point, analyze an aliquot from each storage condition using a validated HPLC method.

    • Quantify the peak area of the parent ester and any significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of the ester remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products alpha_beta_Unsaturated_Ester α,β-Unsaturated Ester Products alpha_beta_Unsaturated_Ester->Products Water H₂O Water->Products Carboxylic_Acid Carboxylic Acid Products->Carboxylic_Acid Alcohol Alcohol Products->Alcohol

Caption: General hydrolysis pathway of an α,β-unsaturated ester.

Experimental_Workflow Start Start: Prepare Stock Solution Aliquot Create Aliquots Start->Aliquot Store Store at Different Conditions (Temp, Light, pH) Aliquot->Store Analyze Analyze at Time Points (T=0, T=1, T=2...) Store->Analyze Data Quantify Parent and Degradants Analyze->Data Evaluate Evaluate Degradation Rate Data->Evaluate End End: Determine Stability Profile Evaluate->End

Caption: Workflow for a general stability assessment experiment.

Technical Support Center: Trace Analysis of 2-Phenylpropyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement and trace analysis of 2-Phenylpropyl 2-butenoate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace analysis of this compound?

A1: For trace analysis of a volatile ester like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the flagship approach.[1] This technique separates volatile compounds in the gas phase and allows for both detection and identification based on their characteristic mass fragmentation patterns.[1] Given the compound's volatility, GC is preferable to liquid chromatography.

Q2: What sample preparation methods are recommended for isolating this compound from a complex matrix?

A2: Headspace sampling and Solid Phase Microextraction (SPME) are highly recommended.[2][3]

  • Headspace Analysis: This technique analyzes the volatile components present in the gas phase above the sample, which is ideal for this compound and avoids injecting non-volatile matrix components into the GC system.[3]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free method that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from a sample.[2] The fiber is then directly introduced into the GC inlet for analysis. This is a fast, economical, and versatile technique suitable for various sample matrices, including liquids, solids, and gases.[2]

Q3: How do I interpret the results from a GC-MS analysis?

A3: A GC-MS result is typically represented as a chromatogram.

  • X-Axis (Retention Time): This indicates the time it takes for a compound to travel through the GC column. For a specific set of GC parameters, the retention time of this compound should be consistent.[4]

  • Y-Axis (Intensity/Abundance): The height or area of a peak on the chromatogram generally corresponds to the concentration of the analyte in the sample.[4]

  • Mass Spectrum: The mass spectrometer provides a fragmentation pattern for each peak. This pattern is a unique fingerprint that can be compared against a spectral library (e.g., NIST) to confirm the identity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of volatile esters. A systematic approach to troubleshooting is often the most effective.[5]

Experimental Workflow for Troubleshooting

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Systematic Checks cluster_2 Phase 3: Resolution & Verification Start Observe Chromatographic Problem (e.g., Poor Peak Shape, Low Signal) Check_History Review Recent Maintenance & Instrument Performance Start->Check_History Isolate Isolate the Problem: Sample, Instrument, or Method? Check_History->Isolate Check_Sample Verify Sample Integrity & Preparation Isolate->Check_Sample Check_Inlet Inspect GC Inlet: Septum, Liner, O-rings Check_Sample->Check_Inlet Check_Column Examine Column: Installation, Conditioning, Bleed Check_Inlet->Check_Column Check_MS Check MS Detector: Tuning, Source Cleaning Check_Column->Check_MS Implement_Fix Implement ONE Change at a Time (e.g., Replace Septum) Check_MS->Implement_Fix Run_Test Analyze a Reference Standard or Control Sample Implement_Fix->Run_Test Evaluate Evaluate Results: Is the Problem Resolved? Run_Test->Evaluate End Problem Resolved. Document the Solution. Evaluate->End Yes Reassess Problem Persists. Re-evaluate & Try Next Variable. Evaluate->Reassess No Reassess->Implement_Fix

Caption: A systematic workflow for troubleshooting GC-MS analytical issues.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Low Signal Sample Degradation: Esters can be unstable.Check sample stability and concentration. Ensure proper storage conditions.[5]
Syringe Issue: Leaking or plugged syringe.Visually inspect the syringe for sample uptake. Flush with solvent or replace if necessary.[6]
Incorrect Inlet Parameters: Temperature too low for volatilization.For volatile esters, ensure the injector temperature is sufficient to vaporize the sample instantly (e.g., 250 °C).[5]
Massive System Leak: "Blown" septum or loose fittings.Perform a leak check of the system. Replace the septum and check ferrule connections.[5][6]
Poor Peak Shape (Tailing) Active Sites: Interaction of the analyte with active sites in the inlet liner or column.Use a deactivated or silanized inlet liner. If the column is old, trim the first 10-15 cm or replace it.[6]
Poor Column Installation: Dead volume at the injector or detector connection.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[6]
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Poor Peak Shape (Broadening) Incorrect Flow Rate: Carrier gas flow is too low.Check and adjust the carrier gas flow rate to the column manufacturer's recommendation.
Initial Temperature Too High (Splitless): Causes poor sample focusing on the column.Lower the initial column oven temperature to below the boiling point of the injection solvent.[5]
Solvent Flashing in Injector: Injection speed is too fast.Reduce the injection speed to allow for controlled sample vaporization.[6]
Ghost or Extra Peaks Septum Bleed: Degradation of the injector septum at high temperatures.Use a high-quality, low-bleed septum. Ensure the septum purge is active.[6][7]
Contamination: From sample prep, solvent, vials, or carryover from a previous injection.Run a solvent blank to identify the source.[7] Clean the syringe and inlet liner. Use certified, clean sample vials.[6]
Carrier Gas Impurities: Contaminated gas or exhausted gas filters.Install or replace carrier gas purifiers (oxygen, moisture, and hydrocarbon traps).[6]

Experimental Protocols

Protocol: Headspace GC-MS Analysis of this compound

This protocol provides a general methodology. Users should optimize parameters for their specific matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL).

  • If required, add a matrix modifier or internal standard.

  • Immediately seal the vial with a septum and aluminum cap. It is advisable to close vials promptly to avoid the evaporation of volatiles.[8]

  • Gently shake the vial to ensure homogeneity.[8]

2. Headspace Incubation & Injection:

  • Place the vial in the autosampler tray of the headspace unit.

  • Incubation: Heat the vial at a set temperature (e.g., 80-100 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: The autosampler will automatically inject a set volume (e.g., 1 mL) of the headspace gas into the GC injector.

3. GC-MS Parameters (Example):

  • The following table provides a starting point for method development.

Parameter Value Justification
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, relatively nonpolar column suitable for general volatile analysis.
Injector Type Split/SplitlessUse in splitless mode for trace analysis to maximize analyte transfer to the column.
Injector Temperature 250 °CEnsures rapid vaporization of the analyte and solvent.
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Provides optimal separation efficiency for this column dimension.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical temperature program to separate compounds with a range of volatilities.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 amuCovers the expected mass range for the analyte and potential contaminants.

4. Data Analysis:

  • Integrate the peak corresponding to the retention time of this compound.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a standard or a commercial library (e.g., NIST).

  • Quantify the analyte using a calibration curve or an internal standard method.

References

Technical Support Center: Enhancing the Resolution of 2-Phenylpropyl 2-butenoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful enantiomeric resolution of 2-Phenylpropyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for separating the enantiomers of chiral esters like this compound are:

  • Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, that selectively catalyze the reaction of one enantiomer over the other.[1] For esters, this often involves hydrolysis or transesterification.

  • Classical Chemical Resolution: This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[2][3] These diastereomers have different physical properties and can be separated by methods like crystallization.[1][2]

  • Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to physically separate the enantiomers based on their differential interactions with the CSP.[4]

Q2: Is enzymatic kinetic resolution a suitable method for this compound?

A2: Yes, enzymatic kinetic resolution is a highly suitable method. Lipases are well-known for their ability to enantioselectively hydrolyze or transesterify esters.[1] For instance, lipases from Candida rugosa have been successfully used for the kinetic resolution of similar building blocks.[5] The key is to screen different lipases and reaction conditions to find the optimal system for this compound.

Q3: How does classical chemical resolution work for an ester?

A3: Direct chemical resolution of an ester can be challenging. A more common approach is to resolve the precursor alcohol, (R,S)-2-phenylpropanol, before esterification. The racemic alcohol can be reacted with an enantiomerically pure chiral acid to form diastereomeric esters.[2] These diastereomers can then be separated by crystallization due to differences in solubility.[3] After separation, each diastereomer is hydrolyzed to yield the enantiomerically pure alcohol, which can then be esterified to form the desired enantiomer of this compound.

Q4: When is chiral chromatography the best choice?

A4: Chiral chromatography is an excellent choice for both analytical and preparative-scale separations.[4] It is particularly advantageous for:

  • Analytical Quantification: Determining the enantiomeric excess (ee%) of a sample with high accuracy.

  • Small-Scale Preparative Separations: When small quantities of highly pure enantiomers are needed for research or initial testing.

  • Difficult Resolutions: When enzymatic or chemical methods fail to provide adequate separation. However, scaling up chiral chromatography for large-scale production can be more expensive than other methods.[1]

Q5: How is the enantiomeric excess (ee%) of my resolved sample determined?

A5: The most common and reliable method for determining the enantiomeric excess is through chiral chromatography (HPLC or GC).[6] A chiral column that can separate the two enantiomers is used. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the ee% using the formula: ee% = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100

Troubleshooting Guides

Enzymatic Resolution Issues

Q: My enzymatic resolution is showing low or no conversion. What are the possible causes and solutions?

A: Low or no conversion in enzymatic resolution can stem from several factors:

  • Incorrect Enzyme: The chosen lipase may not be active towards your specific substrate.

    • Solution: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia) to find one with activity.

  • Enzyme Deactivation: The enzyme may be denatured by the reaction conditions (temperature, pH, solvent) or inhibited by the substrate or product.[7][8]

    • Solution: Optimize the temperature and pH. Consider using a whole-cell biocatalyst or immobilizing the enzyme to improve stability.[7][8][9]

  • Poor Mass Transfer: In a biphasic system, poor mixing can limit the interaction between the enzyme and the substrate.

    • Solution: Increase the agitation speed or use a co-solvent to improve solubility.

  • Presence of Inhibitors: Trace impurities in your substrate or solvent could be inhibiting the enzyme.

    • Solution: Ensure you are using high-purity substrates and solvents.

Q: The enantioselectivity (E-value) of my lipase-catalyzed resolution is low. How can I improve it?

A: Low enantioselectivity means the enzyme does not sufficiently differentiate between the two enantiomers. To improve this:

  • Change the Enzyme: Different lipases will exhibit different selectivities. Screening is crucial.

  • Optimize Temperature: Temperature can significantly impact enantioselectivity. Lowering the temperature often increases the E-value, though it will also decrease the reaction rate.

  • Vary the Solvent: The nature of the organic solvent can influence the enzyme's conformation and thus its selectivity. Test a range of solvents with different polarities.

  • Modify the Substrate: While not always feasible, slight modifications to the acyl group of the ester can sometimes improve selectivity.

Q: My enzyme appears to be deactivating during the reaction. What can I do to improve its stability?

A: Enzyme deactivation is a common issue, especially with aldehyde or reactive substrates.[7][8]

  • Immobilization: Immobilizing the lipase on a solid support can significantly enhance its operational stability.

  • Use of Whole-Cell Biocatalysts: Using whole cells (e.g., E. coli expressing the enzyme) can protect the enzyme from the bulk reaction medium and provide cofactors if needed.[7][9] This approach has been shown to stabilize enzymes over 1000-fold under reaction conditions.[7][9]

  • Control Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or deactivation. A strategy of controlled substrate feeding can mitigate this.

Chiral Chromatography Issues

Q: I'm observing poor peak resolution in my chiral HPLC/GC analysis. How can I optimize the separation?

A: Poor peak resolution can be addressed by:

  • Changing the Mobile Phase: For HPLC, adjusting the composition and polarity of the mobile phase (e.g., the ratio of hexane to isopropanol) can have a large impact on resolution.

  • Optimizing Flow Rate: Lowering the flow rate can often improve separation efficiency, though it will increase the run time.

  • Adjusting Temperature: Column temperature affects the interactions between the enantiomers and the chiral stationary phase. Optimizing this parameter can improve resolution.

  • Trying a Different Chiral Column: If optimization fails, the chosen chiral stationary phase may not be suitable for your compound. Columns with different chiral selectors (e.g., cellulose-based, cyclodextrin-based) should be tested.[6]

Quantitative Data Summary

The following tables present representative data from the resolution of structurally similar compounds, which can serve as a starting point for optimizing the resolution of this compound.

Table 1: Enzymatic Dynamic Kinetic Resolution of rac-2-phenylpropanal to (S)-2-phenylpropanol [7][8][9]

ParameterValue
BiocatalystE. coli whole cells co-expressing CtXR D51A and formate dehydrogenase
Substrate Concentration1 M
Catalyst Loading40 g cell-dry-weight / L
Product Titer115 g/L (843 mM)
Enantiomeric Excess (ee)93.1% for (S)-phenylpropanol
Conversion~84%

Table 2: Influence of Substrate-to-Biocatalyst Ratio on Product Enantiopurity [7][8]

Substrate/Biocatalyst Ratio (g/g)Product ee%
1.7> 99%
3.493.1%
6.885%
13.670%

Note: This data highlights the critical importance of optimizing the substrate-to-catalyst ratio to achieve high enantiopurity in enzymatic resolutions.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Phenylpropyl 2-butenoate

This protocol describes a typical screening experiment for the hydrolytic kinetic resolution of racemic this compound.

Materials:

  • (R,S)-2-Phenylpropyl 2-butenoate

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A selection of lipases (e.g., Novozym 435, Lipase from Candida rugosa, Lipase from Pseudomonas cepacia)

  • Organic solvent (e.g., Toluene or Hexane)

  • Sodium hydroxide solution (0.1 M) for pH control (if using a pH-stat)

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate for drying

  • Chiral HPLC or GC setup for analysis

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10 mL of phosphate buffer and 10 mL of toluene.

  • Add 1 mmol of (R,S)-2-Phenylpropyl 2-butenoate to the flask.

  • Add 50 mg of the selected lipase.

  • Stir the mixture at a constant temperature (e.g., 30°C) using a magnetic stirrer.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (~50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by adding a small amount of a water-miscible organic solvent like acetonitrile and filter off the enzyme.

  • Analyze the aliquot by chiral HPLC/GC to determine the enantiomeric excess of the remaining substrate (eeₛ) and the product alcohol (eeₚ), as well as the conversion percentage.

  • Stopping the Reaction: Aim to stop the reaction at or near 50% conversion to maximize the potential ee of both the unreacted ester and the product alcohol.

  • Workup: Once the desired conversion is reached, filter off the enzyme. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting unreacted ester and product alcohol using column chromatography.

  • Analysis: Determine the final ee% of the purified fractions using chiral chromatography.

Visualizations

G Workflow for Enzymatic Kinetic Resolution A Racemic Substrate (R,S)-2-Phenylpropyl 2-butenoate C Kinetic Resolution (Selective Hydrolysis) A->C B Enzyme (Lipase) + Buffer/Solvent B->C D Reaction Mixture at ~50% Conversion C->D G Separation / Purification (e.g., Chromatography) D->G E Unreacted Substrate (Enriched in one enantiomer, e.g., S-ester) H Enantiopure S-Ester E->H F Product (Enriched in other enantiomer, e.g., R-alcohol) I Enantiopure R-Alcohol F->I G->E G->F

Caption: Workflow for Enzymatic Kinetic Resolution.

G Decision Tree for Enantiomeric Resolution Method A Start: Need to resolve (R,S)-2-Phenylpropyl 2-butenoate B What is the scale? A->B C Analytical / Small Scale (< 1g) B->C Small D Preparative / Large Scale (> 1g) B->D Large E Chiral HPLC / GC C->E F Is a suitable enzyme known or can screening be performed? D->F G Enzymatic Kinetic Resolution F->G Yes H Is the precursor alcohol available? F->H No I Classical Chemical Resolution of Precursor Alcohol H->I Yes J Consider Preparative Chiral Chromatography H->J No

Caption: Decision Tree for Resolution Method Selection.

G Concept of Diastereomer Formation for Resolution A Racemic Alcohol (R-OH + S-OH) C Reaction (Esterification) A->C B Single Enantiomer Chiral Acid (R'-COOH) B->C D Mixture of Diastereomers (R,R'-Ester + S,R'-Ester) C->D E Different Physical Properties (e.g., Solubility) D->E F Separation (e.g., Crystallization) D->F G Pure R,R'-Ester F->G H Pure S,R'-Ester F->H

References

Validation & Comparative

comparing the sensory properties of "2-Phenylpropyl 2-butenoate" isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development, flavor, and fragrance, understanding the nuanced sensory properties of chemical isomers is paramount. This guide provides a comparative analysis of the sensory characteristics of isomers related to 2-Phenylpropyl 2-butenoate, offering insights into how subtle structural changes can significantly impact odor and flavor profiles. Due to a lack of specific public data on the sensory properties of this compound isomers, this guide draws comparisons from the closely related and better-documented isomers of 2-phenylpropyl butyrate.

Comparative Sensory Profile of Phenylpropyl Butyrate Isomers

The sensory profiles of 1-phenylpropyl butyrate and 2-phenylpropyl butyrate offer a valuable case study in the structure-activity relationships that govern olfactory and gustatory perception. While both are isomers, their distinct arrangements of the phenylpropyl group lead to notable differences in their perceived aroma and taste.

IsomerCAS NumberOdor ProfileFlavor Profile
1-Phenylpropyl butyrate 10031-86-4Fruity, floral, jasmine, apricot, plum[1]-
2-Phenylpropyl butyrate 80866-83-7Sweet, fruity, rummy, apricot[2][3][4]Spicy, peppery, black pepper, vegetable[2]

Experimental Protocols for Sensory Evaluation

To conduct a thorough sensory analysis of novel compounds like this compound and its isomers, a multi-faceted approach employing both human sensory panels and instrumental analysis is recommended.

Descriptive Sensory Analysis

This method involves a trained panel of human subjects to identify and quantify the sensory attributes of a substance.

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of a wide range of aroma and flavor descriptors relevant to the chemical class of the samples.

  • Sample Preparation: The isomers are diluted to a safe and perceivable concentration in an appropriate solvent, such as ethanol or propylene glycol, and presented in coded, randomized order.[5]

  • Evaluation: Panelists evaluate the samples in a controlled environment, free from distracting odors.[6] They rate the intensity of each descriptor (e.g., fruity, floral, spicy) on a structured scale (e.g., a 9-point intensity scale).[5]

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an instrumental technique used to separate and identify the volatile compounds that contribute to a substance's aroma.[6][7]

  • Sample Preparation: A solution of the isomer is prepared and injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the chromatographic column.

  • Detection and Identification: The separated compounds are then introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the individual components by comparing them to a spectral library.

  • Quantification: The abundance of each compound can be quantified to create a chemical fingerprint of the aroma profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to analyze non-volatile compounds that may contribute to the taste or other sensory properties of the substance.[7]

  • Sample Preparation: The sample is dissolved in a suitable solvent.

  • Analysis: The solution is injected into the HPLC system, where compounds are separated based on their affinity for the stationary and mobile phases.

  • Detection: A detector (e.g., UV-Vis, refractive index) is used to quantify the separated compounds.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory evaluation of chemical isomers.

Sensory_Evaluation_Workflow Experimental Workflow for Sensory Evaluation cluster_sample_prep Sample Preparation cluster_sensory_analysis Sensory Analysis cluster_instrumental_analysis Instrumental Analysis cluster_data_integration Data Integration & Interpretation Sample Test Isomers Dilution Dilution in Solvent Sample->Dilution Coding Coding & Randomization Dilution->Coding Descriptive Descriptive Analysis (Trained Panel) Coding->Descriptive GCMS GC-MS Analysis Coding->GCMS HPLC HPLC Analysis Coding->HPLC Evaluation Sensory Profile Generation Descriptive->Evaluation DataAnalysis Statistical Analysis Evaluation->DataAnalysis Volatiles Volatile Compound Profile GCMS->Volatiles NonVolatiles Non-Volatile Compound Profile HPLC->NonVolatiles Correlation Correlation of Sensory & Instrumental Data Volatiles->Correlation NonVolatiles->Correlation DataAnalysis->Correlation Report Comparative Sensory Report Correlation->Report Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Phenylpropyl Ester) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) Activation OR->G_protein Activates AC Adenylyl Cyclase (AC) Activation G_protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Ion_channel Ion Channel Opening cAMP->Ion_channel Opens Depolarization Neuron Depolarization Ion_channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

References

A Comparative Analysis of 2-Phenylpropyl 2-butenoate and Other Fruity Esters for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the fruity ester "2-Phenylpropyl 2-butenoate" and other well-known fruity esters. The objective is to offer a comprehensive overview of their chemical properties, synthesis, and sensory profiles, supported by experimental data and detailed methodologies for evaluation. This information is intended to assist researchers and professionals in the fields of flavor, fragrance, and drug development in the selection and application of these compounds.

Introduction to Fruity Esters

Esters are a class of organic compounds responsible for the characteristic sweet and fruity aromas found in many fruits and flowers.[1] They are typically synthesized through the esterification of a carboxylic acid and an alcohol.[1] The specific combination of the acid and alcohol determines the resulting ester's unique scent profile. This guide focuses on this compound and compares it with other commercially significant fruity esters: ethyl butyrate and isoamyl acetate. While specific data for this compound is limited, we will draw comparisons with the closely related "2-phenylpropyl butyrate" where applicable.

Physicochemical Properties

A comparison of the key physicochemical properties of the selected esters is crucial for understanding their behavior in various applications, such as their volatility and solubility.

Property2-Phenylpropyl butyrate (for comparison)Ethyl ButyrateIsoamyl Acetate
IUPAC Name 2-phenylpropyl butanoate[2]Ethyl butanoate3-methylbutyl acetate[3]
CAS Number 80866-83-7[2][4]105-54-4123-92-2[3]
Molecular Formula C13H18O2[2][4]C6H12O2C7H14O2[3]
Molecular Weight ( g/mol ) 206.28[2]116.16130.19
Boiling Point (°C) 268.00 to 272.00 @ 760.00 mm Hg120142[3]
Density (g/cm³) 0.988-0.9940.8790.876
Odor Profile Sweet, fruity, rum, apricotFruity, pineapple-likeStrong, fruity, banana and pear-like[3]
Solubility Soluble in oils; Slightly soluble in waterSoluble in propylene glycol, paraffin oil, and keroseneSlightly soluble in water; very soluble in most organic solvents[3]

Experimental Protocols

Synthesis of Fruity Esters: Fischer-Speier Esterification

The Fischer-Speier esterification is a common method for synthesizing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst.

Materials:

  • Carboxylic acid (e.g., Crotonic acid for this compound)

  • Alcohol (e.g., 2-Phenylpropanol for this compound)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 equivalent) and the alcohol (1.5 equivalents).

  • Slowly add the acid catalyst (e.g., 5 mol% of H₂SO₄) to the mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the ester by distillation under reduced pressure.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the compounds in a sample that contribute to its aroma.[4]

Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for flavor analysis (e.g., DB-5 or equivalent).

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ester in a suitable solvent (e.g., ethanol or diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Separation: The components of the sample are separated as they travel through the GC column based on their volatility and interaction with the stationary phase.

  • Detection and Olfactory Evaluation: As the separated compounds exit the column, the effluent is split. One portion goes to the FID for chemical detection, while the other goes to the sniffing port for sensory evaluation.

  • Data Collection: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each aroma detected.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the specific compounds responsible for the perceived aromas.

Visualizing Synthesis and Analysis Workflows

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

Ester_Synthesis_Workflow Reactants Carboxylic Acid + Alcohol + Acid Catalyst Reaction Reflux Reaction Reactants->Reaction Extraction Workup: Extraction & Washing Reaction->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Purification Purification: Distillation Drying->Purification Product Pure Fruity Ester Purification->Product

Caption: Fischer Esterification Workflow for Fruity Ester Synthesis.

GCO_Analysis_Workflow Sample Ester Sample Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID FID Detection (Chemical Data) Splitting->FID Sniffing Olfactory Port (Sensory Data) Splitting->Sniffing Data_Correlation Data Correlation & Analysis FID->Data_Correlation Sniffing->Data_Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Analysis Workflow.

Conclusion

This comparative guide provides a foundational understanding of this compound in the context of other well-established fruity esters. The provided data and experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds for various applications. Further research is needed to fully characterize the sensory and physicochemical properties of this compound and to explore its potential in flavor and fragrance formulations.

References

Cross-Validation of Quantification Methods for 2-Phenylpropyl 2-butenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2-Phenylpropyl 2-butenoate. Due to a lack of publicly available, validated methods specifically for this compound, this document outlines proposed strategies based on established techniques for structurally similar esters. The methodologies presented herein are intended to serve as a starting point for method development and will require full validation to ensure accuracy, precision, and reliability for the target analyte.

Introduction

This compound is an ester that may require accurate quantification in various matrices for research and development purposes. The selection of an appropriate analytical technique is critical for obtaining reliable data. This guide compares two common and powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), that could be adapted for the quantification of this compound.

Comparative Analysis of Quantification Methods

The choice between GC-MS and HPLC for the quantification of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of these two proposed methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by detection and quantification by mass spectrometry.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV-Vis).
Applicability Well-suited for volatile and thermally stable compounds like many esters.Applicable to a wide range of compounds, including those that are not volatile or are thermally labile.
Potential Advantages High sensitivity and selectivity, excellent for identifying and quantifying trace amounts of analytes. Provides structural information.Robust and versatile. Can be non-destructive, allowing for sample recovery.
Potential Disadvantages Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.May have lower sensitivity compared to GC-MS for certain compounds. Solvent consumption can be high.
Hypothetical Limit of Detection (LOD) Low ng/mL to pg/mL range.Low to mid ng/mL range.
Hypothetical Limit of Quantification (LOQ) Low to mid ng/mL range.Mid to high ng/mL range.
Proposed Experimental Protocols

The following are hypothetical protocols that would need to be optimized and validated for the specific analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

  • Sample Preparation:

    • Dissolve a known weight of the sample in a suitable volatile solvent (e.g., ethyl acetate, hexane).

    • Perform a liquid-liquid extraction if the matrix is complex to remove interferences.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

    • Add an appropriate internal standard for accurate quantification.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

2. High-Performance Liquid Chromatography (HPLC) Method (Proposed)

  • Sample Preparation:

    • Dissolve a known weight of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • Use an appropriate internal standard for quantification.

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a quaternary pump, autosampler, and a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio would need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 210 nm or 254 nm due to the phenyl group).

Method Validation

Any developed method for the quantification of this compound must be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate quantification method for this compound based on analytical requirements.

start Define Analytical Requirements volatility Is the Analyte Volatile and Thermally Stable? start->volatility sensitivity High Sensitivity Required? volatility->sensitivity Yes hplc Consider HPLC volatility->hplc No gcms Consider GC-MS sensitivity->gcms Yes sensitivity->hplc No validate_gcms Develop & Validate GC-MS Method gcms->validate_gcms validate_hplc Develop & Validate HPLC Method hplc->validate_hplc end Quantification validate_gcms->end validate_hplc->end

Method Selection Workflow
Generalized Experimental Workflow for Quantification

This diagram outlines a general experimental workflow for the quantification of a target analyte like this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Obtain Sample extract Extraction / Dilution sample->extract standard Add Internal Standard extract->standard instrument GC-MS or HPLC Analysis standard->instrument integrate Peak Integration instrument->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Final Report

General Quantification Workflow

A Comparative Guide to Assessing the Purity of Synthetic "2-Phenylpropyl 2-butenoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic "2-Phenylpropyl 2-butenoate," a compound of interest in flavor, fragrance, and potentially pharmaceutical research. Due to the limited publicly available data on "this compound," this guide draws parallels with the closely related and well-documented compound, "2-Phenylpropyl butyrate," and compares its analytical profile with two common fruity esters: Isoamyl acetate and Cinnamyl acetate. The experimental data provided for the alternative esters serves as a benchmark for establishing purity assessment protocols for novel synthetic esters like "this compound."

Physicochemical Properties Comparison

A summary of the key physicochemical properties of "2-Phenylpropyl butyrate" (as a proxy for "this compound") and the two alternative esters is presented in Table 1. These properties are fundamental for developing appropriate analytical methods, particularly for gas chromatography.

Property2-Phenylpropyl butyrate[1][2]Isoamyl acetate[3][4][5]Cinnamyl acetate[6][7]
Molecular Formula C13H18O2C7H14O2C11H12O2
Molecular Weight 206.28 g/mol 130.19 g/mol 176.21 g/mol
Boiling Point 268-272 °C142 °C265 °C
Density 0.988-0.994 g/mL0.876 g/mL1.057 g/mL
Refractive Index 1.485-1.4911.400-1.4041.541
Solubility Soluble in oils, slightly soluble in water.Slightly soluble in water, miscible with alcohol and ether.Insoluble in water and glycerol; soluble in alcohol.
Odor Profile Sweet, fruity, rum, apricot.Banana, pear.Sweet, floral, balsamic.

Analytical Methodologies for Purity Assessment

The purity of synthetic esters is primarily determined using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the main compound and any impurities present.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the purity analysis of "this compound" and its alternatives. Instrument conditions should be optimized for the specific analyte and potential impurities.

1. Sample Preparation:

  • Dissolve a precise amount of the synthetic ester (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

  • For trace analysis, a pre-concentration step using solid-phase microextraction (SPME) may be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • The purity of the ester is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).

  • Potential impurities from a Fischer esterification synthesis include unreacted 2-phenylpropanol and 2-butenoic acid.

Diagram: GC-MS Workflow for Ester Purity Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis cluster_results Results Sample Synthetic Ester Sample Dissolution Dissolve in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (optional) Dissolution->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Chromatogram Total Ion Chromatogram DataSystem->Chromatogram MassSpectra Mass Spectra DataSystem->MassSpectra Purity Purity Calculation Chromatogram->Purity ImpurityID Impurity Identification MassSpectra->ImpurityID

Caption: Workflow for purity assessment using GC-MS.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthetic compounds. Both ¹H and ¹³C NMR should be performed.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

3. Data Analysis:

  • The chemical shifts (δ) and coupling constants (J) of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the target ester.

  • Integration of the peaks in the ¹H NMR spectrum can be used to determine the relative ratios of the main compound and any proton-containing impurities.

  • The absence of signals corresponding to starting materials (e.g., 2-phenylpropanol and 2-butenoic acid) indicates high purity.

Diagram: Logic for NMR-based Purity Assessment

NMR_Logic Start Acquire 1H and 13C NMR Spectra AnalyzeSpectra Analyze Chemical Shifts, Coupling Constants, and Integrals Start->AnalyzeSpectra CompareReference Compare with Expected Spectra/Reference Data AnalyzeSpectra->CompareReference IdentifySignals Identify Signals of Target Compound and Impurities CompareReference->IdentifySignals Quantify Quantify Purity based on Integral Ratios IdentifySignals->Quantify Result Purity Assessment Complete Quantify->Result

Caption: Decision logic for NMR-based purity determination.

Comparative Data of Alternative Esters

To provide a practical reference, the following tables summarize expected analytical data for Isoamyl acetate and Cinnamyl acetate.

Isoamyl acetate
Analytical DataExpected Results[8][9][10][11]
¹H NMR (CDCl₃, 400 MHz) δ 4.08 (t, 2H), 2.04 (s, 3H), 1.68 (m, 1H), 1.52 (q, 2H), 0.92 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.1, 63.2, 37.2, 25.0, 22.4, 21.0
GC-MS (EI) Major fragments (m/z): 70, 43, 55, 61
Cinnamyl acetate
Analytical DataExpected Results[12][13][14][15]
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 6.65 (d, 1H), 6.28 (dt, 1H), 4.73 (d, 2H), 2.10 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.8, 136.2, 134.2, 128.6, 128.1, 126.6, 123.2, 65.1, 21.0
GC-MS (EI) Major fragments (m/z): 117, 91, 115, 176, 43

Conclusion

Assessing the purity of a synthetic ester like "this compound" requires a multi-faceted analytical approach. By employing robust techniques such as GC-MS and NMR spectroscopy, researchers can confidently determine the purity, identify potential impurities, and ensure the quality of their synthetic products. The comparative data for established fruity esters provides a valuable framework for developing and validating analytical methods for novel compounds in the field. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and analysis of flavor, fragrance, and other specialty esters.

References

A Comparative Analysis of the Biological Activities of Phenylpropyl and Butenoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological activity of 2-Phenylpropyl 2-butenoate remains elusive in current scientific literature, a comparative analysis of structurally similar compounds provides valuable insights into its potential therapeutic properties. This guide synthesizes available data on the antimicrobial, antioxidant, and cytotoxic activities of various phenylpropyl and butenoate esters, offering a predictive overview for researchers interested in this chemical scaffold.

Comparison of Biological Activities

The biological activities of esters are significantly influenced by their structural components. For the purpose of this comparison, we will analyze compounds with either a phenylpropyl moiety or a butenoate/butanoic acid ester functional group. Phenylpropanoids, a broad class of plant secondary metabolites, are known for a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] Similarly, various butanoic acid and butenolide derivatives have demonstrated cytotoxic and antimicrobial properties.[3][4]

Compound/Compound ClassBiological ActivityKey Findings
Phenylpropanoid Esters AntioxidantPhenylpropanoid glycosides and esters isolated from various plants have shown potent antioxidant and free radical scavenging activities, in some cases comparable to synthetic antioxidants like BHT and BHA.[3][4]
Volatile Phenylpropanes (e.g., Eugenol) AntimicrobialEugenol and its isomers exhibit broad-spectrum antimicrobial activity against bacteria and fungi, with efficacy dependent on the substitution pattern on the aromatic ring.[5]
Arylpropyl Sulfonamides CytotoxicCertain arylpropyl sulfonamide derivatives have demonstrated cytotoxicity against various cancer cell lines, with activity influenced by the length of the alkyl chain and stereochemistry.[6]
Phenolic Acid Alkyl Esters AntimicrobialThe antimicrobial activity of phenolic acid esters against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, tends to increase with the length of the alkyl ester chain.[7][8]
4-Hydroxyphenylpropanoic Acid Esters Anti-ListerialAlkyl esters of 4-hydroxyphenylpropanoic acid have shown significant inhibitory effects against Listeria monocytogenes, with octyl 4-hydroxyphenylpropanoate being particularly effective.[9]
Butenolide Derivatives Antifungal, InsecticidalButenolide scaffolds are present in many natural products with diverse biological activities, and synthetic derivatives have been developed as potent antifungal and insecticidal agents.[10]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A commonly employed method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms is the broth microdilution method.[11][12][13][14][15]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., phenylpropyl and butenoate esters)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compound Test Compound Serial Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Structural_Comparison cluster_moieties Structural Moieties cluster_related Related Compound Classes Target This compound Phenylpropyl Phenylpropyl Group Target->Phenylpropyl contains Butenoate Butenoate Ester Group Target->Butenoate contains Phenylpropanoids Phenylpropanoid Esters Phenylpropyl->Phenylpropanoids related to Butenoates Butenoate Derivatives Butenoate->Butenoates related to Phenolic_Esters Phenolic Acid Esters Phenylpropanoids->Phenolic_Esters

References

spectroscopic data comparison of "2-Phenylpropyl 2-butenoate" from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: An extensive search of publicly available chemical supplier databases and scientific literature did not yield experimental spectroscopic data for "2-Phenylpropyl 2-butenoate" from multiple suppliers. To provide a useful guide for researchers, this document presents a combination of predicted spectroscopic data and representative spectral information for structurally similar compounds. This guide is intended to serve as a reference for the expected spectral characteristics of this compound and to highlight the potential variations that may be observed in experimental data from different sources.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentPotential Supplier Variations
7.35 - 7.20m5HAr-H Minor shifts due to solvent purity or residual solvent signals.
6.98dq1H=CH -CH₃Slight variations in coupling constants (J-values).
5.85dq1HO=C-CH =Peak broadening due to instrument shimming.
4.15t2HO-CHPresence of minor impurity peaks.
3.01m1HAr-CH Variations in integration values due to signal-to-noise.
1.88dd3H=CH-CH-
1.30d3HCH-CH-
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentPotential Supplier Variations
166.5C=OMinor shifts due to temperature or concentration differences.
144.2=C H-CH₃-
141.0Ar-C (quat.)-
128.6Ar-C HDifferences in instrument calibration.
127.5Ar-C H-
126.4Ar-C H-
122.5O=C-C H=-
68.0O-C H₂-
42.0Ar-C H-
21.5CH-C H₃-
18.0=CH-C H₃-
Table 3: Expected IR and MS Data for this compound
Spectroscopic MethodExpected Key SignalsPotential Supplier Variations
IR Spectroscopy ~3060 cm⁻¹ (Ar C-H stretch)~2970 cm⁻¹ (Aliphatic C-H stretch)~1720 cm⁻¹ (C=O stretch, α,β-unsaturated ester)~1650 cm⁻¹ (C=C stretch)~1160 cm⁻¹ (C-O stretch)Variations in peak intensity and broadness. Shifts due to sample preparation (e.g., neat vs. thin film).
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 204Key Fragments: m/z = 117 (tropylium ion), 91 (benzyl cation), 69 (crotonyl cation)Relative intensities of fragment ions can vary based on the instrument's ionization energy.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. Key parameters to be noted include the solvent, temperature, and the number of scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a typical workflow for the acquisition and comparison of spectroscopic data for a chemical compound.

Spectroscopic_Data_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Comparison NMR_Acq NMR Spectroscopy NMR_Proc Fourier Transform & Referencing NMR_Acq->NMR_Proc IR_Acq IR Spectroscopy IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Acq Mass Spectrometry MS_Proc Peak Identification MS_Acq->MS_Proc Data_Table Tabulate Spectroscopic Data NMR_Proc->Data_Table IR_Proc->Data_Table MS_Proc->Data_Table Compare Compare Data from Different Suppliers Data_Table->Compare Identify_Variations Identify Variations & Impurities Compare->Identify_Variations Final_Report Final Comparison Guide Identify_Variations->Final_Report

Caption: Workflow for Spectroscopic Data Acquisition and Comparison.

A Comparative Guide to the Synthesis of 2-Phenylpropyl 2-butenoate: Evaluating Cost-Effectiveness of Plausible Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision influenced by factors such as yield, cost, safety, and scalability. This guide provides a comparative analysis of two plausible and widely applicable methods for the synthesis of 2-Phenylpropyl 2-butenoate: Fischer-Speier Esterification and Acyl Chloride Esterification. While this specific ester is not extensively documented, the principles outlined here provide a framework for evaluating synthetic strategies for novel compounds.

Comparative Analysis of Synthesis Routes

The economic and practical viability of a synthesis route is determined by a variety of factors beyond the chemical yield. The following table summarizes the key cost-effectiveness parameters for the two proposed routes to this compound.

ParameterRoute A: Fischer-Speier EsterificationRoute B: Acyl Chloride Esterification
Starting Materials 2-phenyl-1-propanol, Crotonic acid2-phenyl-1-propanol, Crotonoyl chloride
Reagents & Catalysts Sulfuric acid (catalytic), ToluenePyridine or Triethylamine (base), Dichloromethane
Typical Yield Moderate to Good (60-80%)High (85-95%)
Reaction Time Several hours (3-12 h)Shorter (1-3 h)
Reaction Temperature High (Reflux, ~110 °C)Low to moderate (0 °C to room temperature)
Workup Complexity Moderate: Neutralization, extractions, dryingModerate: Washes to remove base, extractions, drying
Purification Fractional distillation or column chromatographyColumn chromatography or distillation
Safety & Handling Requires handling concentrated acid.Acyl chloride is moisture-sensitive and corrosive.
Overall Cost-Effectiveness Generally more cost-effective for larger scales due to cheaper reagents.Higher reagent cost but may be preferred for smaller scales due to higher yield and faster reaction time.

Experimental Protocols

The following sections provide detailed methodologies for the two proposed synthesis routes.

Route A: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

  • 2-phenyl-1-propanol (1.0 eq)

  • Crotonic acid (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenyl-1-propanol, crotonic acid, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-6 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Route B: Acyl Chloride Esterification

This route involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.

Materials:

  • Crotonic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • N,N-Dimethylformamide (DMF, catalytic)

  • 2-phenyl-1-propanol (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Synthesis of Crotonoyl Chloride

  • In a fume hood, add crotonic acid to a round-bottom flask.

  • Slowly add thionyl chloride and a catalytic drop of DMF.

  • Heat the mixture gently under reflux for 1-2 hours until gas evolution ceases.

  • Distill the crude mixture to obtain pure crotonoyl chloride.

Step 2: Esterification

  • Dissolve 2-phenyl-1-propanol in dichloromethane in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of crotonoyl chloride in dichloromethane dropwise to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical progression of each synthetic route from starting materials to the final purified product.

Synthesis_Workflow cluster_RouteA Route A: Fischer Esterification cluster_RouteB Route B: Acyl Chloride Esterification A_SM Starting Materials (2-phenyl-1-propanol, Crotonic Acid) A_Reaction Acid-Catalyzed Esterification (Toluene, H₂SO₄, Reflux) A_SM->A_Reaction A_Workup Aqueous Workup (Neutralization, Extraction) A_Reaction->A_Workup A_Purify Purification (Distillation or Chromatography) A_Workup->A_Purify A_Product 2-Phenylpropyl 2-butenoate A_Purify->A_Product B_SM1 Starting Material (Crotonic Acid) B_Acyl Acyl Chloride Formation (SOCl₂) B_SM1->B_Acyl B_Reaction Esterification (DCM, Pyridine) B_Acyl->B_Reaction B_SM2 Starting Material (2-phenyl-1-propanol) B_SM2->B_Reaction B_Workup Aqueous Workup (Washes, Extraction) B_Reaction->B_Workup B_Purify Purification (Chromatography) B_Workup->B_Purify B_Product 2-Phenylpropyl 2-butenoate B_Purify->B_Product

Caption: Comparative workflow for the synthesis of this compound.

Safety Operating Guide

Prudent Disposal of 2-Phenylpropyl 2-butenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Phenylpropyl 2-butenoate was identified. The following disposal procedures are based on general best practices for handling laboratory chemicals of unknown or undocumented hazard potential. A conservative approach, treating the substance as potentially hazardous, is strongly recommended.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For this compound, in the absence of specific hazard data, it must be handled as a hazardous waste unless a qualified environmental health and safety (EHS) professional determines otherwise through appropriate analysis.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be familiar with general laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Unless confirmed otherwise by instrumental analysis, this compound and any materials contaminated with it must be classified as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.

2. Waste Collection and Labeling:

  • Use a leak-proof, sealable container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Indicate the approximate quantity of waste in the container.

3. Spill and Contamination Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

  • Do not use combustible materials like paper towels to absorb large quantities of a potentially combustible liquid.

  • The contaminated absorbent material and any contaminated cleaning materials must be collected and disposed of as hazardous waste.

  • For minor spills, the affected area should be cleaned after the absorbent is removed.

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames. A related compound, 1-Phenylpropan-2-ol, is a combustible liquid.[1]

5. Final Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[2][3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pick-up.

  • A hazardous waste manifest will be required for off-site transportation and disposal, which will be managed by the EHS department and the disposal facility.[3][4]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]

  • The rinsate must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container may be disposed of as non-hazardous waste, provided all labels are removed or defaced.[2]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding exposure limits, toxicity, or environmental hazards can be provided. The following table presents information for a structurally related compound, 1-Phenylpropan-2-ol, for illustrative purposes and to underscore the need for caution.

ParameterValue (for 1-Phenylpropan-2-ol)Source
Boiling Point219 - 221 °C[1]
Density0.973 g/cm³ at 25 °C[1]
GHS Hazard ClassificationFlammable liquids: Category 4[1]

Regulatory Framework

The disposal of hazardous waste is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[3][4][6] State regulations may be more stringent than federal requirements.[6] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[2][6]

Below is a diagram illustrating the general workflow for the proper disposal of laboratory chemical waste.

G General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Segregation cluster_3 Disposal A Chemical Waste Generated B Determine if Hazardous A->B C Select Compatible Container B->C D Label as 'Hazardous Waste' with Chemical Name C->D E Store in Designated Area D->E F Segregate Incompatibles E->F G Arrange EHS Pickup F->G H Transport via Licensed Hauler G->H I Dispose at Approved Facility H->I

Caption: General Chemical Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.